Rupatadine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBABMWJHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166534 | |
| Record name | Rupatadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158876-82-5 | |
| Record name | Rupatadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rupatadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rupatadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rupatadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUPATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rupatadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-201 | |
| Record name | Rupatadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Rupatadine in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine is a second-generation, non-sedating antihistamine distinguished by a dual mechanism of action: potent selective antagonism of the histamine H1 receptor and antagonism of the platelet-activating factor (PAF) receptor.[1][2][3][4] This unique pharmacological profile confers broad anti-inflammatory and anti-allergic properties, making it an effective therapeutic agent for allergic rhinitis and chronic urticaria.[1] This technical guide provides an in-depth exploration of this compound's mechanism of action in allergic inflammation, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Dual Receptor Antagonism: The Foundation of this compound's Efficacy
This compound's primary mechanism of action lies in its ability to simultaneously block two key receptors involved in the allergic cascade: the histamine H1 receptor and the PAF receptor.
Histamine H1 Receptor Antagonism
Histamine, a primary mediator released from activated mast cells and basophils, is responsible for the characteristic symptoms of an allergic reaction, including itching, vasodilation, and increased vascular permeability, through its interaction with H1 receptors. This compound is a potent and selective antagonist of the H1 receptor. It binds to the receptor without activating it, thereby competitively inhibiting histamine's effects. Notably, this compound exhibits a long residence time at the H1 receptor, which contributes to its prolonged duration of action.
Platelet-Activating Factor (PAF) Receptor Antagonism
Platelet-activating factor is a potent phospholipid mediator involved in various inflammatory processes, including platelet aggregation, increased vascular permeability, and chemotaxis of inflammatory cells like eosinophils. This compound also acts as a competitive antagonist at the PAF receptor, mitigating its pro-inflammatory effects. This anti-PAF activity is a key differentiator from many other antihistamines and contributes significantly to its broad anti-inflammatory profile.
Quantitative Analysis of this compound's Receptor Activity
The potency of this compound's dual antagonism has been quantified in various in vitro and in vivo studies.
| Parameter | Receptor | Value | Experimental Model | Reference |
| Ki (app) | Histamine H1 | 0.10 µM | [3H]-pyrilamine binding to guinea pig cerebellum membranes | |
| Ki (app) | PAF | 0.55 µM | [3H]WEB-2086 binding to rabbit platelet membranes | |
| pKi | Histamine H1 | 8.4 ± 0.1 | Human H1 Receptor | |
| IC50 | Histamine H1 | 3.8 nM | Suppression of 3H-mepyramine from H1 binding site | |
| IC50 | PAF | 0.20 µM | PAF-induced platelet aggregation in washed rabbit platelets | |
| IC50 | PAF | 0.68 µM | PAF-induced platelet aggregation in human platelet-rich plasma |
Table 1: Receptor Binding Affinities and Inhibitory Concentrations of this compound.
Impact on Inflammatory Cells and Mediators
Beyond receptor antagonism, this compound exerts a range of effects on various cells and mediators central to the allergic inflammatory response.
Mast Cell Stabilization
Mast cell degranulation, triggered by allergens binding to IgE on their surface, releases a plethora of pre-formed and newly synthesized inflammatory mediators. This compound has been shown to inhibit mast cell degranulation, thereby reducing the release of histamine, cytokines, and other pro-inflammatory substances.
Inhibition of Eosinophil and Neutrophil Chemotaxis
Eosinophils and neutrophils are key effector cells in the late-phase allergic reaction. This compound has been demonstrated to inhibit the chemotaxis (migration) of these cells to the site of inflammation.
Modulation of Cytokine Release
This compound can inhibit the release of several pro-inflammatory cytokines from various cell types, including mast cells and monocytes. This modulation of the cytokine network further contributes to its anti-inflammatory effects.
| Mediator | Cell Type | Inhibitory Effect | Stimulus | This compound Concentration | Reference |
| Histamine | LAD2 human mast cells | 88% inhibition | Substance P | 10-50 µM | |
| β-hexosaminidase | LAD2 human mast cells | Inhibition | PAF | 5 and 10 µM | |
| IL-6 | HMC-1 human mast cells | 80% inhibition | IL-1 | 50 µM | |
| IL-8 | LAD2 human mast cells | 80% inhibition | Substance P | 10-50 µM | |
| TNF-α | Human mast cell lines | Inhibition | - | - | |
| VEGF | LAD2 human mast cells | 73% inhibition | Substance P | 10-50 µM |
Table 2: Effects of this compound on Inflammatory Mediator Release.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound are rooted in its modulation of specific intracellular signaling pathways.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses characteristic of an allergic reaction. This compound, as a competitive antagonist, prevents histamine from initiating this cascade.
Caption: this compound's antagonism of the H1 receptor signaling pathway.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Similar to the H1 receptor, the PAF receptor is a GPCR that, upon activation, can signal through multiple G-protein pathways, including Gq, leading to PLC activation and subsequent downstream effects like inflammation, platelet aggregation, and bronchoconstriction. This compound's antagonism of the PAF receptor blocks these signaling events.
Caption: this compound's antagonism of the PAF receptor signaling pathway.
Modulation of NF-κB Signaling
Some studies suggest that the anti-inflammatory effects of certain antihistamines, potentially including this compound, may involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By potentially inhibiting NF-κB activation, this compound could further suppress the inflammatory cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound (this compound) for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive H1 receptor binding assay.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared.
-
Assay Components:
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used at a concentration near its Kd.
-
Test Compound: this compound is prepared in a range of concentrations.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.
-
-
Incubation: The receptor preparation, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of mediators (e.g., β-hexosaminidase, histamine) from activated mast cells.
Methodology:
-
Cell Culture: A human mast cell line, such as LAD2 or HMC-1, is cultured under appropriate conditions.
-
Pre-incubation: The mast cells are pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: The cells are then stimulated with an appropriate agent to induce degranulation, such as PAF, substance P, or IgE/anti-IgE.
-
Mediator Measurement: The cell supernatant is collected, and the amount of released mediator (e.g., β-hexosaminidase via a colorimetric assay or histamine via ELISA) is quantified.
-
Data Analysis: The percentage of inhibition of mediator release by this compound is calculated relative to the stimulated control.
Conclusion
This compound's mechanism of action in allergic inflammation is multifaceted, extending beyond simple histamine H1 receptor antagonism. Its dual blockade of both H1 and PAF receptors, coupled with its ability to stabilize mast cells and inhibit the release of pro-inflammatory cytokines, provides a comprehensive approach to managing allergic conditions. This broad spectrum of activity, supported by robust quantitative data, underscores its clinical efficacy and positions it as a valuable therapeutic option for allergic rhinitis and chronic urticaria. Further research into its modulation of intracellular signaling pathways, such as NF-κB, may reveal additional layers to its anti-inflammatory prowess.
References
An In-depth Technical Guide to the Chemical Synthesis of Rupatadine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine fumarate is a second-generation, non-sedating antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors. This dual activity makes it an effective therapeutic agent for the management of allergic rhinitis and chronic urticaria. The synthesis of this compound and its subsequent conversion to the pharmaceutically acceptable fumarate salt can be achieved through several distinct chemical pathways. This technical guide provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols, comparative data, and visual representations of the reaction schemes to aid researchers and drug development professionals in their understanding and potential application of these methodologies.
Core Synthetic Pathways
The synthesis of this compound primarily revolves around the N-alkylation of desloratadine, a key intermediate, with a substituted pyridine moiety. The main approaches to achieve this transformation, along with an alternative amide reduction pathway, are detailed below.
Pathway 1: N-Alkylation of Desloratadine
This is a widely employed and direct method for the synthesis of this compound. It involves the reaction of desloratadine with a reactive derivative of 5-methyl-3-pyridinemethanol, such as a chloromethyl or bromomethyl analog.
A prominent example of this pathway involves the phase-transfer catalyzed N-alkylation of desloratadine with 3-bromomethyl-5-methyl pyridine.[1][2] This method offers the advantage of proceeding under relatively mild conditions with good yields.
Alternatively, 5-methyl-3-(chloromethyl)pyridine hydrochloride can be used as the alkylating agent in the presence of a base.[3]
Pathway 2: Reductive Amination of an Amide Intermediate
This synthetic route involves the initial formation of an amide bond between desloratadine and 5-methylnicotinic acid, followed by the reduction of the resulting amide to furnish this compound.[4][5] This pathway offers an alternative to direct N-alkylation and can be advantageous in certain manufacturing setups.
The amide formation is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT). The subsequent reduction of the amide can be achieved using various reducing agents, with borane reagents being a common choice.
Pathway 3: Multi-step Synthesis from 5-Methylnicotinic Acid
A more convergent approach begins with 5-methylnicotinic acid and proceeds through several transformations to generate the key alkylating agent, which is then reacted with desloratadine. This pathway allows for greater control over the synthesis of the pyridine fragment.
The typical sequence involves:
-
Esterification of 5-methylnicotinic acid.
-
Reduction of the ester to 5-methyl-3-pyridinemethanol.
-
Conversion of the alcohol to a more reactive species, such as 5-methyl-3-(chloromethyl)pyridine.
-
Condensation with desloratadine to yield this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthetic procedures, allowing for a comparative analysis of the different pathways.
| Pathway Step | Starting Materials | Reagents | Solvent(s) | Yield (%) | Reference |
| Pathway 1: N-Alkylation | |||||
| This compound Synthesis | Desloratadine, 3-bromomethyl-5-methyl pyridine | NaOH, Tetrabutyl ammonium bromide | Biphasic (water/organic) | High | |
| This compound Fumarate Formation | This compound, Fumaric Acid | - | Acetone, Methanol | High | |
| Pathway 2: Amide Reduction | |||||
| Amide Formation | Desloratadine, 5-methylnicotinic acid | DCC, HOBT | Not specified | - | |
| Amide Reduction | Amide Intermediate | Borane reagent | Tetrahydrofuran | - | |
| Pathway 3: Multi-step Synthesis | |||||
| Esterification | 5-Methylnicotinic acid | Methanol, Thionyl chloride | Methanol | ~95% | |
| Ester Reduction | Methyl 5-methylnicotinate | Sodium borohydride | Methanol | ~92% | |
| Chlorination | 5-Methyl-3-pyridinemethanol | Thionyl chloride | Toluene | Good | |
| Condensation | Desloratadine, 5-methyl-3-(chloromethyl)pyridine HCl | K2CO3 | DMF | ~85% (overall) |
Experimental Protocols
Pathway 1: N-Alkylation of Desloratadine and Fumarate Salt Formation
Step 1: Synthesis of this compound
-
A solution of 3-bromomethyl-5-methyl pyridine is prepared and used in situ.
-
To a stirred solution of the 3-bromomethyl-5-methyl pyridine, add 60 g of desloratadine and 7.6 g of tetrabutyl ammonium bromide.
-
Add an aqueous solution of sodium hydroxide (18.66 g in 100 ml of water) at room temperature.
-
Stir the reaction mixture for 6-8 hours at room temperature.
-
After the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the organic layer, and distill under reduced pressure to yield this compound.
-
The crude this compound can be further purified by dissolving in acetone and treating with silica gel.
Step 2: Preparation of this compound Fumarate
-
Dissolve 60.0 g of this compound in 300 ml of acetone in a round-bottom flask under a nitrogen atmosphere at room temperature (20-30 °C).
-
Prepare a solution of fumaric acid (17.0 g) in methanol (255 ml).
-
Add the fumaric acid solution to the this compound solution with stirring.
-
Stir the reaction mixture at room temperature for 8-10 hours, during which the this compound fumarate salt will precipitate.
-
Filter the solid product and wash with acetone (2 x 60 ml).
-
Dry the product in a vacuum oven at 50-55 °C for 8-10 hours.
Pathway 3: Multi-step Synthesis from 5-Methylnicotinic Acid
Step 1: Esterification of 5-Methylnicotinic Acid
-
To a suspension of 20 g of 5-methylnicotinic acid in 100 mL of methanol, slowly add 22 mL of thionyl chloride at 20-30 °C.
-
After the addition is complete, heat the mixture to reflux and stir for 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in 50 mL of water and adjust the pH to 8-9 with ammonia water.
-
Extract the product with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with saturated brine, dry over a suitable drying agent, and concentrate to yield methyl 5-methylnicotinate.
Step 2: Reduction of Methyl 5-Methylnicotinate
-
Dissolve 10 g of methyl 5-methylnicotinate in 100 mL of methanol.
-
Add 8.8 g of sodium borohydride to the solution.
-
Heat the mixture to 55 °C for 1 hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add 10 mL of water and stir for 30 minutes.
-
Filter the mixture and extract the filtrate with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry, and concentrate to obtain 5-methyl-3-pyridinemethanol.
Step 3: Synthesis of 5-Methyl-3-(chloromethyl)pyridine Hydrochloride
-
React 5-methyl-3-pyridinemethanol with thionyl chloride in a suitable solvent such as 1,4-dioxane at 65-70 °C to furnish 5-methyl-3-(chloromethyl)pyridine as its hydrochloride salt.
Step 4: Synthesis of this compound
-
Condense the 5-methyl-3-(chloromethyl)pyridine hydrochloride with desloratadine in dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield this compound.
Step 5: Formation of this compound Fumarate
-
React the this compound base with fumaric acid in a mixture of methanol and ethyl acetate to precipitate this compound fumarate.
Impurity Profiling
The synthesis of this compound fumarate can lead to the formation of several process-related impurities. Common impurities may include unreacted starting materials such as desloratadine, and byproducts from side reactions. For instance, in the N-alkylation pathway, impurities related to the synthesis of the alkylating agent can be carried over. In the amide reduction pathway, incomplete reduction can lead to residual amide intermediate in the final product. The identification and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the detection and quantification of these impurities.
Conclusion
The synthesis of this compound fumarate can be accomplished through several viable pathways, each with its own set of advantages and considerations. The N-alkylation of desloratadine represents a direct and efficient approach, while the amide reduction pathway offers a valid alternative. The multi-step synthesis from 5-methylnicotinic acid provides greater control over the synthesis of the key pyridine intermediate. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of raw materials, and the specific capabilities of the manufacturing facility. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the development and synthesis of this important anti-allergic agent.
References
- 1. CN105130956A - Preparation method of this compound fumarate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. EP2824103A1 - An improved process for the preparation of this compound Fumarate - Google Patents [patents.google.com]
- 5. WO2006114676A2 - A process for the preparation of this compound - Google Patents [patents.google.com]
Preclinical Pharmacological and Toxicological Profile of Rupatadine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action, functioning as both a potent and selective histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2][3] This unique pharmacological profile confers both antihistaminic and anti-inflammatory properties, making it an effective treatment for allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of the preclinical pharmacological and toxicological data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows.
Pharmacological Profile
This compound's efficacy stems from its dual antagonism of two key mediators in the allergic cascade: histamine and PAF.[1][2] Preclinical studies have extensively characterized its activity in a variety of in vitro and in vivo models.
Receptor Binding Affinity and Antagonist Potency
This compound demonstrates high affinity for the histamine H1 receptor and competitive antagonism at the PAF receptor. The following table summarizes key quantitative data from preclinical receptor binding and functional assays.
| Parameter | Assay | Species/Tissue | Value | Reference |
| H1 Receptor Binding | ||||
| Ki (dissociation constant) | [³H]-pyrilamine binding | Guinea pig cerebellum membranes | 0.10 µM | |
| Histamine H1 Antagonism | ||||
| pA2 | Histamine-induced guinea pig ileum contraction | Guinea pig ileum | 9.29 ± 0.06 | |
| IC50 | Histamine-induced guinea pig ileum contraction | Guinea pig ileum | 3.8 nM | |
| PAF Receptor Binding | ||||
| Ki (apparent) | [³H]-WEB-2086 binding | Rabbit platelet membranes | 0.55 µM | |
| PAF Antagonism | ||||
| pA2 | PAF-induced platelet aggregation | Washed rabbit platelets | 6.68 ± 0.08 | |
| IC50 | PAF-induced platelet aggregation | Washed rabbit platelets | 0.2 µM | |
| IC50 | PAF-induced platelet aggregation | Human platelet-rich plasma | 0.68 µM |
Anti-inflammatory and Anti-allergic Effects
Beyond its receptor antagonist activity, this compound exhibits a broad range of anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from mast cells and affecting the chemotaxis of inflammatory cells.
This compound has been shown to inhibit the release of histamine and other pro-inflammatory cytokines from mast cells in response to various stimuli.
| Parameter | Assay | Cell Type | Stimulus | Value | Reference |
| IC50 | Histamine release | Dispersed canine skin mast cells | A23187 | 0.7 ± 0.4 µM | |
| IC50 | Histamine release | Dispersed canine skin mast cells | Concanavalin A | 3.2 ± 0.7 µM | |
| IC50 | Histamine release | Dispersed canine skin mast cells | Anti-IgE | 1.5 ± 0.4 µM | |
| Inhibition | Histamine release | LAD2 human mast cells | Substance P | 88% at 50 µM | |
| IC50 | TNF-α release | Human mast cell line (HMC-1) | - | 2.0 ± 0.9 µM | |
| Inhibition | IL-6 release | HMC-1 cells | IL-1 | 80% at 50 µM | |
| Inhibition | IL-8 release | LAD2 human mast cells | Substance P | 80% at 10-50 µM |
This compound has demonstrated the ability to inhibit the migration of key inflammatory cells, such as neutrophils and eosinophils.
| Effect | Assay | Cell Type | Chemoattractant | Observation | Reference |
| Inhibition of chemotaxis | Neutrophil chemotaxis assay | Human neutrophils | PAF | 13–107% inhibition over 0.01–30 µM | |
| Inhibition of chemotaxis | Eosinophil chemotaxis | - | - | This compound exhibits inhibitory effects on eosinophil chemotaxis. |
In Vivo Pharmacology
The dual antihistaminic and anti-PAF effects of this compound have been confirmed in various animal models of allergy and inflammation.
| Model | Species | Effect | ID50 / Dose | Reference |
| Histamine-induced hypotension | Rat | Inhibition | ID50 = 1.4 mg/kg i.v. | |
| PAF-induced hypotension | Rat | Inhibition | ID50 = 0.44 mg/kg i.v. | |
| Histamine-induced bronchoconstriction | Guinea pig | Inhibition | ID50 = 113 µg/kg i.v. | |
| PAF-induced bronchoconstriction | Guinea pig | Inhibition | ID50 = 9.6 µg/kg i.v. | |
| PAF-induced mortality | Mouse | Inhibition | ID50 = 0.31 mg/kg i.v., 3.0 mg/kg p.o. | |
| Endotoxin-induced mortality | Mouse | Inhibition | ID50 = 1.6 mg/kg i.v. | |
| Endotoxin-induced mortality | Rat | Inhibition | ID50 = 0.66 mg/kg i.v. | |
| Histamine- and PAF-induced vascular permeability | Dog | Inhibition at 26h post-dose (1 mg/kg p.o.) | 42% (Histamine), 34% (PAF) |
Experimental Protocols
Histamine-Induced Guinea Pig Ileum Contraction Assay
This assay is a classical method to evaluate the potency of H1 receptor antagonists.
1. Tissue Preparation:
- A male guinea pig (250-500 g) is euthanized.
- The terminal ileum is isolated and placed in oxygenated Tyrode's solution at 37°C.
- The lumen is gently flushed, and the ileum is cut into 2-3 cm segments.
- Threads are tied to each end of the segments.
2. Organ Bath Setup:
- The ileum segment is mounted in an organ bath containing Tyrode's solution, continuously bubbled with carbogen (95% O₂, 5% CO₂) and maintained at 37°C.
- One end is attached to a fixed hook, and the other to an isotonic force transducer.
- A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
- A cumulative concentration-response curve to histamine is established.
- The tissue is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a defined period.
- A second cumulative concentration-response curve to histamine is generated in the presence of this compound.
- The process is repeated with different concentrations of this compound.
4. Data Analysis:
- The dose-response curves for histamine in the absence and presence of this compound are plotted.
- The Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
PAF-Induced Platelet Aggregation Assay
This assay assesses the anti-PAF activity of this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
- Whole blood is collected from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., sodium citrate).
- The blood is centrifuged at a low speed to obtain PRP.
2. Platelet Aggregation Measurement:
- Platelet aggregation is measured using a platelet aggregometer.
- A sample of PRP is placed in the aggregometer cuvette and warmed to 37°C.
- A baseline is established.
- This compound or vehicle is added to the PRP and incubated for a short period.
- PAF is then added to induce platelet aggregation, which is monitored as a change in light transmission.
3. Data Analysis:
- The percentage of platelet aggregation is calculated.
- The IC50 value, the concentration of this compound that inhibits PAF-induced platelet aggregation by 50%, is determined.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a model of allergic inflammation.
Caption: In vivo experimental workflow for this compound.
Toxicological Profile
The preclinical safety evaluation of this compound has demonstrated a favorable toxicological profile. Studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
Acute, Subchronic, and Chronic Toxicity
| Study | Species | Route | Key Findings | NOAEL (No Observed Adverse Effect Level) | Reference |
| 13-week Toxicity | Rat | Oral | Decreased exposure to this compound at high doses due to enzyme induction. | - | |
| 26-week Toxicity | Dog | Oral | Decreased exposure to a metabolite precursor at high doses. | - |
Safety Pharmacology
Safety pharmacology studies have assessed the potential undesirable effects of this compound on vital organ systems.
-
Cardiovascular System: In rats, guinea pigs, and dogs, this compound at doses up to 100 times the clinically recommended dose of 10 mg had no effect on ECG parameters, blood pressure, or pulse rate. No arrhythmias or other cardiovascular complications were observed.
-
Central Nervous System (CNS): this compound is characterized as a non-sedating antihistamine. In mice, doses up to 100 mg/kg p.o. did not alter spontaneous motor activity or prolong barbiturate-induced sleeping time.
-
Respiratory and Gastrointestinal Systems: this compound inhibited gastrointestinal transit in rats at high doses (100 mg/kg p.o.), consistent with its anti-PAF and antihistaminic activity.
Genotoxicity and Carcinogenicity
This compound has been evaluated in a comprehensive battery of genotoxicity and carcinogenicity studies.
| Assay | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames test) | Negative | |
| In vitro Micronucleus Test | Negative | |
| Carcinogenicity Studies (Mouse and Rat) | Non-carcinogenic |
The genotoxicity studies, including the Ames test and an in vitro micronucleus test, were negative, indicating that this compound is not mutagenic or clastogenic. Long-term carcinogenicity studies in mice and rats showed no evidence of tumorigenic potential.
Conclusion
The preclinical data for this compound demonstrate a robust pharmacological profile characterized by potent dual antagonism of histamine H1 and PAF receptors, coupled with a broad spectrum of anti-inflammatory activities. These properties have been consistently demonstrated across a range of in vitro and in vivo models. The toxicological evaluation has established a wide safety margin, with no significant cardiovascular, CNS, genotoxic, or carcinogenic liabilities at clinically relevant exposures. This comprehensive preclinical dataset provides a strong foundation for the clinical use of this compound in the management of allergic disorders.
References
The Genesis of a Dual-Action Antihistamine: A Technical History of Rupatadine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and developmental journey of rupatadine, a second-generation antihistamine distinguished by its dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors. From its synthesis and initial screening to comprehensive preclinical and clinical evaluations, this document provides a detailed chronicle of the scientific endeavors that established this compound as a potent anti-allergic agent.
Discovery and Synthesis
This compound was discovered and developed by the Spanish pharmaceutical company J. Uriach y Cia, S.A.[1][2]. The core chemical structure of this compound is 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.
Several synthetic routes for this compound have been patented and published. A common approach involves the N-alkylation of desloratadine, a key intermediate which is also an active metabolite of loratadine.
Representative Synthetic Scheme
A frequently cited method for the synthesis of this compound involves the reaction of desloratadine with a substituted pyridine derivative. The following scheme illustrates a general pathway:
Preclinical Development
The preclinical development of this compound was pivotal in elucidating its unique dual mechanism of action and establishing its initial safety and efficacy profile.
In Vitro Studies
This compound's affinity for histamine H1 and PAF receptors was a key area of investigation. Radioligand binding assays were employed to quantify this affinity.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Histamine H1 | [3H]-Pyrilamine | Guinea Pig Cerebellum | 26 |
| PAF | [3H]-WEB-2086 | Rabbit Platelet Membranes | 550 |
Ki: Inhibitory constant, a measure of binding affinity.
Beyond receptor binding, functional assays demonstrated this compound's antagonistic activity.
Table 2: In Vitro Functional Activity of this compound
| Assay | Agonist | Tissue/Cell Type | IC50 (µM) |
| Platelet Aggregation | PAF | Human Platelet-Rich Plasma | 0.68 |
| Histamine-induced Contraction | Histamine | Guinea Pig Ileum | - |
IC50: Half-maximal inhibitory concentration.
This compound was also shown to inhibit the release of inflammatory mediators from mast cells, a critical event in the allergic cascade.
In Vivo Studies
Animal models were instrumental in confirming the anti-allergic and anti-inflammatory properties of this compound observed in vitro.
Table 3: In Vivo Activity of this compound
| Animal Model | Effect Measured | Agonist | ID50 (mg/kg) |
| Guinea Pig | Bronchoconstriction | Histamine | 0.113 (i.v.) |
| Guinea Pig | Bronchoconstriction | PAF | 0.0096 (i.v.) |
| Rat | Hypotension | Histamine | 1.4 (i.v.) |
| Rat | Hypotension | PAF | 0.44 (i.v.) |
ID50: Dose that produces 50% inhibition of the maximal response.
Clinical Development
The clinical development program for this compound was designed to evaluate its efficacy and safety in the treatment of allergic rhinitis and chronic urticaria.
Phase I Studies
Phase I trials in healthy volunteers established the pharmacokinetic profile and safety of single and multiple doses of this compound. These studies demonstrated that this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.75-1 hour. The terminal elimination half-life (t1/2) is around 5.9 hours in adults.
Phase II and III Studies
Numerous multicenter, randomized, double-blind, placebo-controlled studies were conducted to assess the efficacy and safety of this compound in patients with allergic rhinitis and chronic urticaria.
In clinical trials for seasonal and perennial allergic rhinitis, this compound (10 mg once daily) was shown to be significantly more effective than placebo in reducing the Total Nasal Symptom Score (TNSS), which includes sneezing, rhinorrhea, nasal itching, and nasal congestion.
Table 4: Summary of a Representative Phase III Trial in Allergic Rhinitis
| Study Design | Patient Population | Treatment Groups | Primary Endpoint | Key Results |
| Randomized, double-blind, placebo-controlled | Adults with seasonal allergic rhinitis | This compound 10 mg, Placebo | Change from baseline in Total Nasal Symptom Score (TNSS) | This compound significantly reduced TNSS compared to placebo (p < 0.05) |
For chronic idiopathic urticaria (now often referred to as chronic spontaneous urticaria), clinical trials demonstrated that this compound (10 mg and 20 mg once daily) was effective in reducing the mean pruritus score and the mean number of wheals.
Table 5: Summary of a Representative Phase III Trial in Chronic Urticaria
| Study Design | Patient Population | Treatment Groups | Primary Endpoint | Key Results |
| Randomized, double-blind, placebo-controlled | Adults with moderate-to-severe chronic idiopathic urticaria | This compound 10 mg, this compound 20 mg, Placebo | Change from baseline in Mean Pruritus Score | Both this compound 10 mg and 20 mg significantly reduced pruritus scores compared to placebo (p < 0.01) |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.
-
Materials:
-
Guinea pig cerebellum membranes (source of H1 receptors)
-
[3H]-Pyrilamine (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the guinea pig cerebellum membrane preparation, [3H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the this compound dilution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol outlines a method to assess the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
This compound (test compound)
-
Stimulating agent (e.g., antigen for IgE-sensitized cells, compound 48/80)
-
Tyrode's buffer or similar physiological buffer
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Culture and sensitize mast cells (if using an IgE-dependent stimulus).
-
Wash the cells and resuspend them in buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with the degranulating agent.
-
After a defined incubation period (e.g., 30 minutes), centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To determine total β-hexosaminidase release, lyse a set of unstimulated cells with a detergent (e.g., Triton X-100).
-
Add the β-hexosaminidase substrate to the supernatants and lysates.
-
Incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release and determine the inhibitory effect of this compound.
-
Signaling Pathways and Developmental Workflow
Dual Antagonism of H1 and PAF Receptors
Drug Discovery and Development Workflow
Conclusion
The development of this compound represents a significant advancement in the management of allergic disorders. Its discovery as a dual antagonist of both histamine H1 and PAF receptors provided a novel therapeutic approach. A rigorous preclinical and clinical development program has established its efficacy and safety for the treatment of allergic rhinitis and chronic urticaria. This technical guide has provided a comprehensive overview of the key milestones and scientific data that have defined the history of this compound as a valuable anti-allergic agent.
References
Synthesis and Characterization of Novel Rupatadine Analogues and Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation antihistamine distinguished by its dual mechanism of action, acting as a potent antagonist for both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2] This dual activity makes it a valuable therapeutic agent for allergic rhinitis and urticaria, as both histamine and PAF are key mediators in allergic and inflammatory responses.[3][4] The development of novel analogues and derivatives of this compound is a promising avenue for discovering new chemical entities with improved potency, selectivity, pharmacokinetic profiles, or novel therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound analogues. It is intended to serve as a resource for researchers engaged in the design and development of new antiallergic and anti-inflammatory agents based on the this compound scaffold.
Core Synthetic Strategies for the this compound Scaffold
The synthesis of this compound and its analogues generally involves the construction of the tricyclic core, followed by the introduction of the piperidinylidene moiety and, finally, the N-alkylation with the substituted pyridine component. Several synthetic routes have been reported, primarily in the patent literature. A generalized workflow for the synthesis is presented below.
Experimental Protocols: Synthesis of this compound and a Novel Saturated Analogue
The following protocols are based on procedures described in the scientific literature and patents. They provide a template for the synthesis of this compound and can be adapted for the preparation of novel analogues.
Protocol 1: Synthesis of this compound Fumarate
This protocol describes a common method for the N-alkylation of desloratadine to form this compound, followed by salt formation.
Step 1: N-Alkylation to form this compound (Free Base)
-
Reaction Setup: In a suitable reaction vessel, dissolve desloratadine (1 equivalent) in an appropriate organic solvent such as toluene.
-
Reagent Addition: Add 3-chloromethyl-5-methylpyridine hydrochloride (1-1.2 equivalents), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of a base (e.g., sodium hydroxide).
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude this compound free base. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of this compound Fumarate
-
Dissolution: Dissolve the purified this compound free base in a suitable solvent, such as ethanol or acetone.
-
Acid Addition: Add a solution of fumaric acid (1 equivalent) in ethanol to the this compound solution with stirring.
-
Crystallization: Stir the mixture at room temperature to allow for the precipitation of this compound fumarate. The crystallization process can be aided by cooling the mixture.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound fumarate.
Protocol 2: Synthesis of a Saturated this compound Analogue (Compound 48)
This protocol describes the synthesis of a novel this compound analogue where the pyridine ring is replaced by a 3-azabicyclo[3.1.1]heptane moiety, which has been shown to improve physicochemical properties.[5]
Step 1: Amide Coupling
-
Reaction Setup: Dissolve N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1 equivalent) and the desloratadine scaffold (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with aqueous HCl, aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate the organic phase and purify the resulting amide intermediate by flash chromatography.
Step 2: Reduction of the Amide
-
Reaction Setup: In a flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of the amide intermediate from the previous step in THF dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the saturated this compound analogue as a free base.
Characterization of this compound Analogues
The structural integrity and purity of newly synthesized this compound analogues must be confirmed through a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound and to quantify any impurities.
-
Typical Conditions:
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 6.0) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection at a wavelength of around 264 nm is suitable for the this compound scaffold.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized analogue.
-
Technique: Electrospray ionization (ESI) is a common method for analyzing this compound and its derivatives. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed chemical structure of the synthesized analogue.
-
Techniques:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Solvents: Deuterated solvents such as DMSO-d6 or CDCl3 are commonly used.
Biological Evaluation
The biological activity of novel this compound analogues is primarily assessed through their binding affinity and functional antagonism at the histamine H1 and PAF receptors.
Protocol 3: Histamine H1 Receptor Binding Assay
-
Principle: A radioligand binding assay to determine the affinity of the test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.
-
Materials:
-
Membrane preparations from cells expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Test compounds (this compound analogues).
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-mepyramine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Protocol 4: PAF Receptor Binding Assay
-
Principle: Similar to the H1 receptor binding assay, this assay measures the affinity of the test compound for the PAF receptor.
-
Materials:
-
Platelet membranes (e.g., from rabbit platelets).
-
Radioligand: [³H]-WEB-2086 or a similar PAF antagonist.
-
Test compounds.
-
Assay buffer.
-
-
Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of PAF receptor-containing membranes and a PAF-specific radioligand.
Data Presentation: Quantitative Analysis of this compound and Analogues
The following tables summarize the available quantitative data for this compound and a novel analogue.
Table 1: Biological Activity of this compound
| Parameter | Receptor/Assay | Value | Species/System |
| Ki(app) | H1 Receptor ([³H]-pyrilamine binding) | 0.10 µM | Guinea Pig Cerebellum |
| Ki(app) | PAF Receptor ([³H]WEB-2086 binding) | 0.55 µM | Rabbit Platelet Membranes |
| pA2 | Histamine-induced guinea pig ileum contraction | 9.29 ± 0.06 | Guinea Pig |
| pA2 | PAF-induced platelet aggregation | 6.68 ± 0.08 | Washed Rabbit Platelets |
| IC50 | PAF-induced platelet aggregation | 0.68 µM | Human Platelet-Rich Plasma |
Data sourced from
Table 2: Physicochemical Properties of this compound vs. Saturated Analogue 48
| Compound | Solubility (µM in PBS, pH 7.4) | clogP | logD (7.4) | Metabolic Stability (t½, min in HLM) |
| This compound | 29 | >4.5 | >4.5 | 3.2 |
| Analogue 48 | 365 | 3.8 | 3.8 | 35.7 |
Data sourced from
Signaling Pathways
This compound exerts its effects by blocking the signaling pathways initiated by histamine and PAF binding to their respective G-protein coupled receptors (GPCRs).
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a GPCR that primarily couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The PAF receptor is also a GPCR that couples to Gq/11 and Gi proteins. The Gq-mediated pathway is similar to that of the H1 receptor, leading to PLC activation. The Gi-mediated pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).
Conclusion and Future Perspectives
The development of novel this compound analogues presents a significant opportunity to refine the therapeutic properties of this dual-action antihistamine. By modifying the tricyclic core, the piperidinylidene linker, or the N-pyridylmethyl substituent, researchers can explore the structure-activity relationships that govern potency, selectivity, and pharmacokinetic parameters. The synthetic protocols, characterization methods, and biological assays detailed in this guide provide a framework for the systematic investigation of new chemical entities. Future work in this area may lead to the discovery of next-generation antihistamines with superior efficacy and safety profiles for the treatment of a broad range of allergic and inflammatory disorders.
References
In Vitro Investigation of Rupatadine's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine, a second-generation antihistamine, exhibits a dual mechanism of action by antagonizing both histamine H1 and platelet-activating factor (PAF) receptors.[1][2][3] This dual activity underlies its potent anti-inflammatory and anti-allergic effects, which have been extensively characterized through a variety of in vitro studies. This technical guide provides a comprehensive overview of the key in vitro experiments that have elucidated the anti-inflammatory properties of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of signaling pathways and experimental workflows to support further research and development in this area.
Core Anti-Inflammatory Mechanisms of this compound
This compound's anti-inflammatory effects extend beyond simple receptor antagonism. In vitro studies have demonstrated its ability to modulate key inflammatory processes, including:
-
Inhibition of Mast Cell Degranulation: this compound effectively inhibits the release of pre-formed mediators, such as histamine, from mast cells upon immunological and non-immunological stimulation.[4][5]
-
Suppression of Pro-inflammatory Cytokine and Chemokine Production: The compound has been shown to reduce the synthesis and release of a wide range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-8, IL-10, IL-13), and vascular endothelial growth factor (VEGF), from various cell types, including mast cells and human umbilical vein endothelial cells (HUVEC).
-
Antagonism of Platelet-Activating Factor (PAF): this compound competitively inhibits the binding of PAF to its receptor, thereby blocking PAF-induced inflammatory responses such as platelet aggregation and neutrophil chemotaxis.
-
Modulation of Inflammatory Signaling Pathways: Evidence suggests that this compound can interfere with key intracellular signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.
-
Inhibition of Eosinophil Chemotaxis: this compound has been demonstrated to inhibit the migration of eosinophils, a key cell type involved in late-phase allergic inflammation.
Quantitative Analysis of this compound's In Vitro Anti-Inflammatory Activity
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of this compound's potency in different experimental models.
Table 1: Inhibition of Mast Cell Mediator Release by this compound
| Cell Type | Stimulus | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |
| HMC-1 | IL-1 | IL-6 | 10 µM | 22% | |
| HMC-1 | IL-1 | IL-6 | 25 µM | 54% | |
| HMC-1 | IL-1 | IL-6 | 50 µM | 77-80% | |
| LAD2 | Substance P | Histamine | 10-50 µM | 88% | |
| LAD2 | Substance P | IL-8 | 10-50 µM | 80% | |
| LAD2 | Substance P | VEGF | 10-50 µM | 73% | |
| Human Cord Blood-Derived Mast Cells | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF-α | 10-50 µM | Significant Inhibition | |
| Dispersed Canine Skin Mast Cells | A23187 | Histamine | - | IC50: 0.7 µM | |
| Dispersed Canine Skin Mast Cells | Concanavalin A | Histamine | - | IC50: 3.2 µM | |
| Dispersed Canine Skin Mast Cells | Anti-IgE | Histamine | - | IC50: 1.5 µM | |
| HMC-1 | - | TNF-α | - | IC50: 2.0 µM | |
| LAD2 | PAF | β-hexosaminidase | 5 µM | Inhibition observed | |
| LAD2 | PAF | β-hexosaminidase | 10 µM | Inhibition observed | |
| LAD2 | PAF | Histamine | 1-10 µM | Inhibition observed | |
| Human Lung Mast Cells | PAF | Degranulation | 10 µM | Inhibition observed |
Table 2: PAF Antagonist Activity of this compound
| Experimental Model | Parameter | This compound IC50 | Reference |
| Washed Rabbit Platelet Aggregation | PAF-induced Aggregation | 0.2 µM | |
| Human Platelet-Rich Plasma | PAF-induced Aggregation | 0.68 µM |
Table 3: Inhibition of Other Inflammatory Parameters by this compound
| Cell Type/Model | Parameter | This compound IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Histamine-induced IL-6 and IL-8 secretion | Lowest among tested antihistamines | |
| Human Neutrophils | PAF- and LTB4-induced Chemotaxis | More effective than other antihistamines |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.
Mast Cell Mediator Release Assay
Objective: To determine the inhibitory effect of this compound on the release of histamine and pro-inflammatory cytokines from mast cells.
Materials:
-
Human Mast Cell Lines (e.g., HMC-1, LAD2) or primary human mast cells (e.g., cord blood-derived).
-
Cell culture medium (e.g., DMEM, StemPro-34).
-
This compound stock solution.
-
Stimulating agents (e.g., Interleukin-1 (IL-1), Substance P, IgE/anti-IgE, A23187, Concanavalin A, PAF).
-
ELISA kits for histamine, IL-6, IL-8, TNF-α, etc.
-
β-hexosaminidase assay reagents.
Procedure:
-
Cell Culture: Culture mast cells according to standard protocols.
-
Pre-incubation: Seed the cells in appropriate well plates and pre-incubate with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 10 minutes to 24 hours).
-
Stimulation: Add the chosen stimulus to induce mediator release.
-
Incubation: Incubate for a period appropriate for the mediator being measured (e.g., 15-30 minutes for histamine, 3-24 hours for cytokines).
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Mediator Quantification: Measure the concentration of the released mediators in the supernatant using specific ELISA kits or enzymatic assays (e.g., β-hexosaminidase assay).
-
Data Analysis: Calculate the percentage inhibition of mediator release by this compound compared to the vehicle control. Determine IC50 values where possible.
Platelet Aggregation Assay
Objective: To assess the PAF-antagonistic activity of this compound by measuring its effect on PAF-induced platelet aggregation.
Materials:
-
Washed rabbit platelets or human platelet-rich plasma.
-
Platelet aggregometer.
-
This compound stock solution.
-
Platelet-Activating Factor (PAF).
-
Aggregation buffer.
Procedure:
-
Platelet Preparation: Prepare washed rabbit platelets or human platelet-rich plasma.
-
Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control in the aggregometer cuvette at 37°C.
-
Stimulation: Add PAF to induce platelet aggregation.
-
Measurement: Monitor and record the change in light transmission, which corresponds to the degree of platelet aggregation, using the aggregometer.
-
Data Analysis: Determine the concentration of this compound that inhibits PAF-induced platelet aggregation by 50% (IC50).
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of this compound on eosinophil migration in response to a chemoattractant.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., modified Boyden chamber).
-
Polycarbonate filters (e.g., 5-µm pore size).
-
This compound stock solution.
-
Chemoattractant (e.g., PAF, LTB4, eotaxin).
-
Assay buffer (e.g., Gey's medium).
-
Microscope for cell counting.
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood.
-
Chamber Setup: Place the chemoattractant in the lower compartment of the chemotaxis chamber and the eosinophil suspension, pre-incubated with this compound or vehicle, in the upper compartment, separated by a filter.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter. Count the number of migrated cells under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of this compound to the vehicle control to determine the percentage inhibition of chemotaxis.
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through its interaction with specific signaling pathways.
Dual Antagonism of H1 and PAF Receptors
The primary mechanism of this compound involves the simultaneous blockade of histamine H1 and PAF receptors on target cells. This dual antagonism prevents the downstream signaling initiated by histamine and PAF, which includes G-protein activation, leading to the generation of second messengers and subsequent cellular responses like increased vascular permeability, smooth muscle contraction, and cellular activation.
References
- 1. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. In vitro inhibitory effect of this compound on histamine and TNF-alpha release from dispersed canine skin mast cells and the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Rupatadine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical data for rupatadine, a second-generation antihistamine with a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2] The following sections detail its pharmacokinetic profile across various species, its pharmacodynamic activity in numerous in vitro and in vivo models, and the experimental protocols used to derive these data.
Preclinical Pharmacokinetics (PK)
This compound undergoes extensive preclinical evaluation in several species to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Following oral administration, this compound is rapidly absorbed.[3] It exhibits high plasma protein binding and is widely distributed throughout tissues.
-
Plasma Protein Binding : this compound is highly bound to plasma proteins, with binding rates of 98-99% observed consistently across preclinical species like rats and dogs, as well as in humans.[4][5]
-
Bioavailability : Oral bioavailability was found to be variable, ranging from 15–52% in rats and 52–64% in dogs.
-
Tissue Distribution : Studies using radiolabeled this compound in rats showed rapid and wide distribution into tissues, with no evidence of accumulation in heart tissue. In mice, after intravenous administration, this compound showed predominant accumulation in the liver and kidneys at early time points, with minimal retention after 60 minutes.
This compound is extensively metabolized, primarily by the cytochrome P450 system, before excretion.
-
Metabolic Pathways : The primary enzyme responsible for this compound's metabolism is CYP3A4. Other isoenzymes like CYP2C9, CYP2C19, and CYP2D6 are involved to a lesser degree. Key biotransformation pathways include oxidation, N-dealkylation, and hydroxylation. Several active metabolites are produced, including desloratadine and various hydroxylated forms of desloratadine, which may contribute to its long duration of action.
-
Excretion : Unchanged this compound is found in only insignificant amounts in urine and feces, indicating extensive presystemic metabolism. It is excreted mainly in the bile.
The following table summarizes key pharmacokinetic parameters for this compound in various preclinical models.
| Parameter | Species | Route | Dose | Value | Reference |
| Bioavailability | Rat | PO | N/A | 15 - 52% | |
| Dog | PO | N/A | 52 - 64% | ||
| Plasma Protein Binding | Rat, Dog | N/A | N/A | 98 - 99% | |
| Clearance | Mouse | IV | 10 mg/kg | Rapid (undetectable after 180 min) | |
| Linearity | N/A | PO | 10 - 40 mg | Linear pharmacokinetics observed |
Preclinical Pharmacodynamics (PD)
This compound's pharmacodynamic profile is characterized by its potent and selective dual antagonism of histamine H1 and PAF receptors.
A range of in vitro assays have been used to quantify this compound's receptor binding affinity and functional antagonism.
-
Histamine H1 Receptor Antagonism : this compound demonstrates high affinity for the H1 receptor. In competitive binding assays using [3H]-pyrilamine in guinea pig cerebellum membranes, it showed a Ki of 100 nM. In functional assays, it potently inhibited histamine-induced contractions of guinea pig ileum.
-
PAF Receptor Antagonism : this compound competitively inhibits PAF-induced platelet aggregation. Its binding affinity to the PAF receptor was determined using [3H]WEB-2086 binding to rabbit platelet membranes.
-
Anti-Inflammatory Effects : Beyond receptor antagonism, this compound inhibits the degranulation of mast cells and the release of cytokines like TNF-α from human mast cells and monocytes. It also inhibits the chemotaxis of eosinophils.
The table below summarizes the key in vitro pharmacodynamic data.
| Assay | Target/Model | Parameter | Value | Reference |
| H1 Receptor Binding | Guinea Pig Cerebellum | Ki (app) | 26 nM | |
| Human H1 Receptor | pKi | 8.4 | ||
| H1 Functional Antagonism | Guinea Pig Ileum Contraction | pA2 | 9.29 | |
| ³H-mepyramine Displacement | IC50 | 3.8 nM | ||
| PAF Receptor Binding | Rabbit Platelet Membranes | Ki (app) | 550 nM | |
| PAF Functional Antagonism | Rabbit Washed Platelets | pA2 | 6.68 | |
| Human Platelet-Rich Plasma | IC50 | 0.68 µM | ||
| Rabbit Washed Platelets | IC50 | 0.20 µM |
The dual antihistaminic and anti-PAF activity of this compound has been confirmed in multiple animal models.
-
Antihistamine Effects : this compound effectively inhibits histamine-induced physiological responses. This includes the inhibition of hypotension in rats and bronchoconstriction in guinea pigs. Its long duration of action is demonstrated by sustained inhibition of histamine-induced vascular permeability in dogs for over 24 hours.
-
Anti-PAF Effects : Similarly, this compound shows potent, dose-dependent inhibition of PAF-induced effects. It is more potent at inhibiting PAF-induced hypotension and bronchoconstriction than histamine-induced effects. It also significantly reduces PAF-induced mortality in mice.
The following table summarizes key in vivo pharmacodynamic data.
| Model | Species | Effect Measured | Route | Parameter | Value | Reference |
| Histamine Challenge | Rat | Hypotension | IV | ID50 | 1.4 mg/kg | |
| Guinea Pig | Bronchoconstriction | IV | ID50 | 113 µg/kg | ||
| Dog | Vascular Permeability | PO | % Inhibition | 42% at 26h (1 mg/kg) | ||
| PAF Challenge | Rat | Hypotension | IV | ID50 | 0.44 mg/kg | |
| Guinea Pig | Bronchoconstriction | IV | ID50 | 9.6 µg/kg | ||
| Mouse | Mortality | IV | ID50 | 0.31 mg/kg | ||
| Mouse | Mortality | PO | ID50 | 3.0 mg/kg | ||
| Dog | Vascular Permeability | PO | % Inhibition | 34% at 26h (1 mg/kg) | ||
| Endotoxin Challenge | Mouse | Mortality | IV | ID50 | 1.6 mg/kg | |
| Rat | Mortality | IV | ID50 | 0.66 mg/kg |
Key Experimental Protocols & Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
-
Objective : To determine the binding affinity (Ki) of this compound for H1 and PAF receptors.
-
H1 Receptor Assay :
-
Tissue Preparation : Membranes are prepared from guinea pig cerebellum.
-
Radioligand : [³H]-pyrilamine is used as the specific H1 receptor radioligand.
-
Incubation : Tissue membranes are incubated with the radioligand and varying concentrations of this compound.
-
Detection : The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis : The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
-
PAF Receptor Assay :
-
Tissue Preparation : Membranes are prepared from rabbit platelets.
-
Radioligand : [³H]WEB-2086, a known PAF antagonist, is used as the radioligand.
-
Procedure : The protocol follows the same principles as the H1 receptor assay.
-
-
Objective : To determine the in vivo potency (ID50) of this compound in inhibiting histamine- or PAF-induced hypotension.
-
Animal Model : Normotensive rats (e.g., Sprague-Dawley) are used.
-
Procedure :
-
Animals are anesthetized and a catheter is inserted into a carotid artery to monitor blood pressure.
-
A stable baseline blood pressure is recorded.
-
This compound or its vehicle is administered intravenously (IV).
-
After a set period, the animal is challenged with an IV bolus of histamine or PAF to induce a hypotensive response.
-
The change in blood pressure is measured.
-
The procedure is repeated with different doses of this compound to generate a dose-response curve and calculate the ID50 (the dose required to inhibit the hypotensive response by 50%).
-
-
Objective : To characterize the plasma concentration-time profile and tissue distribution of this compound.
-
Animal Model : BALB/c mice.
-
Procedure :
-
This compound is administered via intravenous injection (e.g., 10 mg/kg).
-
Plasma Analysis : Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 180 min) into heparinized tubes. Plasma is separated by centrifugation.
-
Tissue Analysis : At selected time points (e.g., 5 and 60 min), animals are sacrificed, and tissues (liver, kidneys, etc.) are collected and homogenized.
-
Sample Processing : Plasma and tissue homogenates are processed, typically by protein precipitation with acetonitrile.
-
Quantification : this compound concentrations are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis : Pharmacokinetic parameters (clearance, volume of distribution, etc.) are calculated from the plasma concentration-time data.
-
Visualizations: Pathways and Workflows
Caption: this compound's dual mechanism blocking H1 and PAF receptors.
Caption: Workflow for the in vivo hypotension experimental model.
Caption: General workflow for a preclinical pharmacokinetic study.
References
Beyond Histamine and PAF: A Technical Guide to the Expanded Molecular Targets of Rupatadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation antihistamine widely recognized for its dual antagonist activity against histamine H1 and Platelet-Activating Factor (PAF) receptors.[1][2] This dual action contributes to its efficacy in treating allergic rhinitis and urticaria. However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond these primary targets, encompassing a range of anti-inflammatory effects at the molecular level. This technical guide provides an in-depth exploration of these additional molecular targets, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways modulated by this compound, moving beyond its established antihistaminic and anti-PAF properties.
Inhibition of Mast Cell Activation and Mediator Release
This compound has demonstrated significant inhibitory effects on mast cell degranulation, a critical event in the allergic cascade.[3][4] This action prevents the release of a plethora of pro-inflammatory mediators, thereby attenuating the allergic response.
Quantitative Data on Mast Cell Inhibition
The inhibitory effects of this compound on mast cell mediator release have been quantified in various studies, with IC50 values varying depending on the stimulus and the specific mediator.
| Mediator | Cell Type | Stimulus | IC50 (µM) | Reference |
| Histamine | Dispersed canine skin mast cells | A23187 | 0.7 ± 0.4 | [5] |
| Histamine | Dispersed canine skin mast cells | Concanavalin A | 3.2 ± 0.7 | |
| Histamine | Dispersed canine skin mast cells | Anti-IgE | 1.5 ± 0.4 | |
| TNF-α | Human mast cell line (HMC-1) | - | 2.0 ± 0.9 | |
| β-hexosaminidase | Human mast cell line (LAD2) | PAF (10 µM) | ~5-10 | |
| Histamine | Human mast cell line (LAD2) | PAF (10 µM) | ~1-10 |
Note: Some studies report percentage inhibition at specific concentrations rather than IC50 values. This compound (10-50 µM) has been shown to inhibit the release of IL-6 (up to 80%), IL-8 (up to 80%), and VEGF (up to 73%) from human mast cell lines.
Experimental Protocols for Mast Cell Degranulation Assays
Cell Culture and Stimulation:
-
Human Mast Cell Line (HMC-1): Cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 1.2 mM α-thioglycerol. For stimulation, cells are often washed and resuspended in a buffer like Tyrode's buffer.
-
Human Mast Cell Line (LAD2): Cultured in StemPro-34 SFM medium supplemented with 100 ng/mL stem cell factor (SCF). Stimulation is typically performed in a similar buffer to HMC-1 cells.
-
Stimuli: Common stimuli include calcium ionophore A23187, concanavalin A, anti-IgE, substance P, and PAF to induce degranulation and mediator release.
Mediator Release Assays:
-
Histamine Release: Measured by fluorometric assays or Enzyme-Linked Immunosorbent Assay (ELISA) from the cell supernatant.
-
Cytokine (TNF-α, IL-6, IL-8) and Chemokine Release: Quantified using specific ELISA kits or multiplex bead arrays (e.g., Milliplex) from the cell culture supernatant.
-
β-hexosaminidase Release: A colorimetric assay is used to measure the activity of this enzyme, which is co-released with histamine, in the supernatant. The percentage of release is calculated relative to the total cellular content of the enzyme.
Inhibition of Eosinophil and Neutrophil Function
This compound also exerts inhibitory effects on key inflammatory cells like eosinophils and neutrophils, primarily by hindering their migration to inflammatory sites and reducing the expression of adhesion molecules.
Quantitative Data on Eosinophil and Neutrophil Inhibition
While much of the data is qualitative, some studies provide insights into the concentrations at which this compound is effective.
| Effect | Cell Type | Stimulus | Effective Concentration | Reference |
| Inhibition of Chemotaxis | Human Eosinophils | Eotaxin | 10 - 100 nM | |
| Inhibition of Chemotaxis | Human Neutrophils | PAF, LTB4 | Not specified | |
| Inhibition of CD11b/CD18 Expression | Human Neutrophils | Not specified | Not specified |
Experimental Protocols for Chemotaxis and Adhesion Molecule Expression
Chemotaxis Assays:
-
Boyden Chamber Assay: This is a classic method where the migration of cells across a porous membrane towards a chemoattractant is measured. Eosinophils or neutrophils are placed in the upper chamber, and the chemoattractant (e.g., eotaxin, PAF, LTB4) is in the lower chamber. After an incubation period, the number of cells that have migrated to the lower side of the membrane is quantified by microscopy or flow cytometry.
-
Fluorescent Chemotaxis Assay: A more modern approach where cells are labeled with a fluorescent dye. Their migration through a porous membrane is quantified by measuring the fluorescence in the lower chamber.
Adhesion Molecule Expression:
-
Flow Cytometry: This is the standard method for quantifying the expression of cell surface markers like CD11b and CD18. Neutrophils are incubated with this compound and then a stimulus if required. The cells are then stained with fluorescently labeled antibodies specific for CD11b and CD18 and analyzed on a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the level of expression.
Modulation of Intracellular Signaling Pathways
This compound's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.
Experimental Protocols for Assessing NF-κB Inhibition:
-
Reporter Gene Assays: Cells (e.g., HEK293T or specific immune cell lines) are transfected with a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB responsive promoter. After treatment with this compound and a stimulus (e.g., TNF-α, LPS), the reporter gene expression is measured, providing a readout of NF-κB transcriptional activity.
-
Western Blotting for IκBα Phosphorylation and Degradation: A key step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα. Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates. A decrease in p-IκBα and a stabilization of total IκBα in the presence of this compound would indicate inhibition of the pathway.
-
Western Blotting for p65 Nuclear Translocation: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. Subcellular fractionation followed by Western blotting for p65 in the nuclear and cytoplasmic fractions can be used to assess this translocation. This compound would be expected to reduce the amount of nuclear p65.
Modulation of Other Signaling Pathways
Emerging evidence suggests that this compound may also influence other signaling pathways involved in inflammation and immune cell function:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is activated by various cellular stresses and inflammatory stimuli and plays a role in the production of pro-inflammatory cytokines. While direct inhibition by this compound is yet to be fully elucidated, the modulation of upstream activators or downstream effectors is a potential mechanism of its anti-inflammatory action.
-
Akt Pathway: Studies have indicated that this compound can modulate the Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation.
Further research is required to fully delineate the precise mechanisms by which this compound interacts with these pathways.
Conclusion
The pharmacological actions of this compound extend well beyond its primary role as an H1 and PAF receptor antagonist. Its ability to inhibit mast cell degranulation, suppress the release of a wide array of pro-inflammatory cytokines, hinder the function of eosinophils and neutrophils, and modulate critical intracellular signaling pathways like NF-κB, collectively contribute to its broad anti-inflammatory profile. This in-depth understanding of this compound's expanded molecular targets opens new avenues for research and may inform the development of novel therapeutic strategies for a range of allergic and inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists working to further unravel the complex mechanisms of action of this multifaceted drug.
References
- 1. This compound, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of allergic rhinitis and urticaria [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro H1 Receptor Binding Affinity of Rupatadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a high affinity for the histamine H1 receptor.[1][2][3] It is a long-acting antagonist with additional anti-platelet-activating factor (PAF) activity.[4][5] Characterizing the binding affinity of this compound to the H1 receptor is a critical step in understanding its pharmacological profile and in the development of new anti-allergic therapies. These application notes provide detailed protocols for two common in vitro assays used to determine the H1 receptor binding affinity of this compound: a competitive radioligand binding assay and a functional calcium mobilization assay.
Data Presentation: H1 Receptor Binding Affinity of this compound and Comparators
The following table summarizes the in vitro H1 receptor binding affinity of this compound in comparison to other antihistamines. This data is essential for comparing the potency of these compounds.
| Compound | Assay Type | Species/Cell Line | Radioligand | Parameter | Value | Reference |
| This compound | Radioligand Binding | Guinea Pig Cerebellum | [³H]pyrilamine | Kᵢ | 102 nM | |
| This compound | Radioligand Binding | Guinea Pig Ileum | [³H]mepyramine | IC₅₀ | 3.8 nM | |
| This compound | Radioligand Binding | Human H1 Receptor (expressed) | Not Specified | Kᵢ (apparent) | 26 nM | |
| This compound | Radioligand Binding | Human H1 Receptor (HEK293T cells) | [³H]mepyramine | pKᵢ | 8.4 ± 0.1 | |
| Loratadine | Radioligand Binding | Guinea Pig Cerebellum | [³H]pyrilamine | Kᵢ | 127 nM | |
| Terfenadine | Radioligand Binding | Guinea Pig Cerebellum | [³H]pyrilamine | Kᵢ | 144 nM | |
| Desloratadine | Radioligand Binding | Human H1 Receptor (expressed) | Not Specified | Kᵢ (apparent) | 22 nM | |
| Desloratadine | Radioligand Binding | Human H1 Receptor (HEK293T cells) | [³H]mepyramine | pKᵢ | 9.1 ± 0.1 |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes the determination of this compound's binding affinity for the histamine H1 receptor through competition with a radiolabeled antagonist, [³H]mepyramine.
Materials and Reagents:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (Specific Activity: 20-30 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable H1 receptor antagonist.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
-
96-well plates.
Protocol:
-
Membrane Preparation:
-
Thaw the cell membranes expressing the H1 receptor on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Dilute the membrane preparation in assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 20-40 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]mepyramine (final concentration ~1-5 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 50 µL of [³H]mepyramine, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of each this compound dilution, 50 µL of [³H]mepyramine, and 100 µL of the diluted membrane preparation. Perform all determinations in triplicate.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
References
- 1. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Rupatadine Administration in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of rupatadine in preclinical animal models of allergic rhinitis. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other anti-allergic compounds.
Introduction
This compound is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action by antagonizing both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This dual activity makes it a compound of significant interest for the treatment of allergic rhinitis, as both histamine and PAF are key mediators in the allergic cascade, contributing to symptoms such as sneezing, rhinorrhea, nasal congestion, and inflammation.[4][5] Animal models of allergic rhinitis are crucial for the preclinical evaluation of novel therapeutics, providing a platform to study disease mechanisms and assess drug efficacy. The guinea pig model, in particular, is widely used due to its physiological and pathological similarities to human allergic rhinitis.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted approach:
-
Histamine H1 Receptor Antagonism : this compound is a potent and selective inverse agonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from inducing symptoms like sneezing, itching, and increased vascular permeability.
-
Platelet-Activating Factor (PAF) Receptor Antagonism : Unlike many other antihistamines, this compound also potently blocks the PAF receptor. PAF is a lipid mediator that contributes to the inflammatory response, including eosinophil chemotaxis and increased vascular permeability, which are characteristic of the late-phase allergic reaction.
-
Anti-inflammatory Properties : Beyond receptor antagonism, this compound has been shown to inhibit the degranulation of mast cells, thereby reducing the release of various pro-inflammatory mediators, including cytokines (e.g., IL-5, IL-6, IL-8, TNF-α) and chemokines. This mast cell-stabilizing effect contributes to its overall anti-allergic and anti-inflammatory profile. Some studies also suggest that this compound may modulate the NF-κB signaling pathway, a key regulator of inflammation.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound from various in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Parameter | This compound Dose | Efficacy (ID50/Inhibition) | Reference |
| Rat | Histamine-induced Hypotension | 1.4 mg/kg (i.v.) | ID50 | |
| Rat | PAF-induced Hypotension | 0.44 mg/kg (i.v.) | ID50 | |
| Guinea Pig | Histamine-induced Bronchoconstriction | 113 µg/kg (i.v.) | ID50 | |
| Guinea Pig | PAF-induced Bronchoconstriction | 9.6 µg/kg (i.v.) | ID50 | |
| Mouse | PAF-induced Mortality | 0.31 mg/kg (i.v.) / 3.0 mg/kg (p.o.) | ID50 | |
| Dog | Histamine-induced Wheal | 1 mg/kg (p.o.) | 42% inhibition at 26h | |
| Dog | PAF-induced Wheal | 1 mg/kg (p.o.) | 34% inhibition at 26h |
Table 2: In Vitro Efficacy of this compound
| Assay | Parameter | This compound Concentration | Efficacy (IC50/pA2) | Reference |
| Guinea Pig Ileum Contraction | Histamine-induced | 3.8 nM | IC50 | |
| Rabbit Platelet Aggregation | PAF-induced | 0.2 µM | IC50 | |
| Human Platelet-Rich Plasma | PAF-induced | 0.68 µM | IC50 | |
| Human Mast Cells (LAD2) | PAF-induced Histamine Release | 1-10 µM | Inhibition | |
| Human Mast Cells (LAD2) | PAF-induced β-hexosaminidase Release | 5-10 µM | Inhibition | |
| Human Umbilical Vein Endothelial Cells | Histamine-induced IL-6 & IL-8 Secretion | Lower IC50 than desloratadine, levocetirizine, and fexofenadine | IC50 |
Table 3: Comparative Efficacy of this compound in Clinical Studies (Human Data for Reference)
| Comparison Drug | Parameter | This compound Efficacy | Reference |
| Olopatadine | Differential Eosinophil Count | Less reduction than olopatadine | |
| Olopatadine | Absolute Eosinophil Count | Less reduction than olopatadine | |
| Olopatadine | Total Nasal Symptom Score (TNSS) | Less reduction than olopatadine | |
| Ebastine | Total Symptom Score | 22% lower (not statistically significant) | |
| Loratadine, Cetirizine | Allergic Rhinitis Symptoms | At least as effective |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol describes the induction of an allergic rhinitis model in guinea pigs using ovalbumin (OVA) as the allergen, a widely accepted method for preclinical evaluation of anti-allergic drugs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)3) as adjuvant
-
Sterile 0.9% saline
-
This compound fumarate
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Intraperitoneal (i.p.) injection supplies
-
Intranasal (i.n.) administration supplies (micropipette)
-
Observation chambers
Procedure:
1. Sensitization Phase (Days 1-14):
-
On days 1, 3, and 5, administer an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 1 mg of OVA and 100 mg of Al(OH)3 in sterile saline.
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
2. Challenge Phase (Days 15-21):
-
On day 15, begin the daily intranasal (i.n.) challenge.
-
Administer 10 µl of 5% OVA in saline into each nostril of the sensitized guinea pigs.
-
The control group receives saline only.
3. This compound Administration:
-
Dissolve or suspend this compound fumarate in a suitable vehicle.
-
Administer this compound orally (p.o.) via gavage at the desired doses (e.g., 1, 3, and 10 mg/kg) one hour before the OVA challenge on each day of the challenge phase.
-
The vehicle control group should receive the vehicle alone.
4. Assessment of Allergic Rhinitis Symptoms:
-
Immediately after the OVA challenge, place each animal in an individual observation chamber.
-
For a period of 30 minutes, record the frequency of sneezing and nasal rubbing movements.
-
A trained observer, blinded to the treatment groups, should perform the scoring.
5. Collection of Nasal Lavage Fluid (NALF):
-
At the end of the study (e.g., on day 21, after the final challenge and symptom scoring), anesthetize the animals.
-
Perform nasal lavage by instilling and aspirating a known volume of sterile saline into the nasal cavity.
-
Centrifuge the NALF to separate the supernatant and the cell pellet.
6. Analysis of Inflammatory Markers:
-
Use the NALF supernatant to measure the levels of cytokines such as IL-4, IL-5, and TNF-α using ELISA kits.
-
Resuspend the cell pellet and perform a differential cell count (e.g., using Wright-Giemsa stain) to determine the number of eosinophils and other inflammatory cells.
Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. orlpedia.gr [orlpedia.gr]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. Portico [access.portico.org]
Application Notes and Protocols for Rupatadine Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Rupatadine in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The described methods are simple, accurate, and reproducible, making them suitable for routine quality control analysis.
Introduction
This compound is a second-generation, non-sedating, long-acting histamine antagonist with selective peripheral H1 receptor antagonist activity.[1] It also blocks platelet-activating factor (PAF) receptors.[1] Accurate and reliable analytical methods are crucial for determining the this compound content in bulk drug substances and pharmaceutical dosage forms to ensure safety and efficacy. This document outlines validated RP-HPLC methods for this purpose.
Methodology
The following protocols are based on established and validated methods for this compound quantification.
Method 1: Isocratic RP-HPLC for Bulk and Tablet Dosage Forms
This method is a simple and economic isocratic RP-HPLC technique for the estimation of this compound fumarate.[2]
Chromatographic Conditions:
| Parameter | Specification |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm i.d., 5µm)[2] |
| Mobile Phase | Acetonitrile: Methanol: Water (40:50:10 v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocol:
-
Preparation of Mobile Phase: Mix acetonitrile, methanol, and water in the ratio of 40:50:10. Filter the mixture through a 0.45 µm membrane filter and degas by sonication.
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound fumarate and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare working standards in the concentration range of 10-60 µg/mL by diluting with the mobile phase.
-
Preparation of Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound fumarate into a 100 mL volumetric flask. Add about 100 mL of mobile phase and sonicate for 15 minutes. Filter the solution through a 0.22 µm membrane filter. Dilute the filtrate with the mobile phase to achieve a final concentration within the linear range (10-60 µg/mL).
-
Chromatographic Analysis: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained. Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard.
Method 2: Stability-Indicating Gradient RP-HPLC Method
This method is designed to separate this compound from its potential degradation products and impurities, making it suitable for stability studies.
Chromatographic Conditions:
| Parameter | Specification |
| Stationary Phase (Column) | Hypersil BDS (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of Acetate buffer (pH 6.0) and Methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | Not Specified, typically 10-20 µL |
| Column Temperature | 50°C |
| Run Time | 15 minutes |
Experimental Protocol:
-
Preparation of Mobile Phase: Prepare an acetate buffer and adjust the pH to 6.0. This will serve as mobile phase A. HPLC grade methanol will be mobile phase B. The specific gradient program should be optimized to achieve adequate separation.
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions as described in Method 1, using a suitable diluent (e.g., a mixture of water and methanol). For stability studies, a concentration of 1000 µg/mL is used for forced degradation.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound is subjected to stress conditions such as acid hydrolysis (0.1N HCl at 70°C for 24h), base hydrolysis (0.1N NaOH at 70°C for 24h), oxidation (5% H₂O₂ at 70°C for 4h), thermal degradation (105°C for 48h), and photolytic degradation (1.2 million lux hours/200 watt hours/m²). Significant degradation has been observed under oxidative conditions.
-
Chromatographic Analysis and Quantification: Perform the analysis using the gradient program and quantify this compound as described previously.
Data Presentation
The performance of these HPLC methods is summarized in the following tables.
Table 1: Summary of Chromatographic Conditions and Performance Data for Method 1
| Parameter | Value | Reference |
| Retention Time (min) | 7.350 | |
| Linearity Range (µg/mL) | 10 - 60 | |
| Correlation Coefficient (r²) | 0.9996 | |
| Limit of Detection (LOD) (µg/mL) | 0.026 | |
| Limit of Quantification (LOQ) (µg/mL) | 0.056 | |
| Accuracy (% Recovery) | 99.06 - 100.60 | |
| Precision (% RSD, Intraday) | 0.68 | |
| Precision (% RSD, Interday) | 0.61 |
Table 2: Summary of Validation Parameters from Various RP-HPLC Methods for this compound
| Parameter | Method A | Method B | Method C |
| Reference | |||
| Column | Unisphere C18 (250 x 4.6 mm, 5µ) | C18 (150 mm x 4.6 mm, 5 µm) | Hiber Lichrosphere C18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Sodium Acetate Buffer (pH 4.4) : Methanol (20:80 v/v) | Monosodium Phosphate Buffer : Acetonitrile (80:20 v/v) | Methanol : KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (50:30:20 v/v/v) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Detection Wavelength (nm) | 245 | 210 | 226 |
| Retention Time (min) | Not specified | Not specified | 2.48 (this compound) |
| Linearity Range (µg/mL) | Not specified | 17.04 - 85.20 | 5 - 30 |
| Correlation Coefficient (r²) | > 0.998 | 1.000 | Not specified |
| LOD (µg/mL) | 0.2 (this compound) | 0.63 | Not specified |
| LOQ (µg/mL) | Not specified | 1.91 | Not specified |
| Accuracy (% Recovery) | 98.0 - 102.5 (for an impurity) | 99.08 - 100.25 | 99.53 - 100.16 |
| Precision (% RSD) | < 2% | Not specified | < 2% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound quantification by HPLC.
Method Validation Logical Relationship
This diagram shows the logical relationship between the key parameters of HPLC method validation as per ICH guidelines.
Caption: Key parameters of HPLC method validation.
References
Application Notes and Protocols for Rupatadine in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the use of rupatadine, a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors, in a murine model of ovalbumin (OVA)-induced allergic asthma. This document outlines the methodology for inducing airway inflammation and hyperresponsiveness in BALB/c mice and the subsequent administration of this compound. Protocols for key experimental readouts, including the assessment of airway hyperresponsiveness (AHR), analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell infiltration, and measurement of key cytokines, are described. While specific quantitative data on the effects of this compound on AHR, BALF cell counts, and cytokine levels were not available in the cited literature, this document provides the framework for conducting such studies and presenting the resulting data. Additionally, diagrams illustrating the experimental workflow and the signaling pathways of this compound are included.
Introduction
This compound is a second-generation antihistamine that also possesses potent anti-platelet-activating factor (PAF) activity[1][2]. Both histamine and PAF are key mediators in the pathophysiology of allergic asthma, contributing to bronchoconstriction, inflammatory cell recruitment, and increased vascular permeability[1][3]. Murine models of ovalbumin (OVA)-induced asthma are widely used to study the mechanisms of allergic airway inflammation and to evaluate the efficacy of novel therapeutic agents[4]. This protocol details the use of this compound in such a model.
Data Presentation
The following tables are structured to present quantitative data from a typical OVA-induced murine asthma study investigating the effects of this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH₂O·s/mL) |
| Control (Saline) | 0 | Baseline Value |
| 6.25 | Value | |
| 12.5 | Value | |
| 25 | Value | |
| 50 | Value | |
| OVA-Sensitized/Challenged (Vehicle) | 0 | Baseline Value |
| 6.25 | Value | |
| 12.5 | Value | |
| 25 | Value | |
| 50 | Value | |
| OVA + this compound (3 mg/kg) | 0 | Data not available in search results |
| 6.25 | Data not available in search results | |
| 12.5 | Data not available in search results | |
| 25 | Data not available in search results | |
| 50 | Data not available in search results | |
| OVA + this compound (30 mg/kg) | 0 | Data not available in search results |
| 6.25 | Data not available in search results | |
| 12.5 | Data not available in search results | |
| 25 | Data not available in search results | |
| 50 | Data not available in search results | |
| OVA + Dexamethasone (1 mg/kg) | 0 | Value |
| 6.25 | Value | |
| 12.5 | Value | |
| 25 | Value | |
| 50 | Value |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x 10⁵) | Macrophages (x 10⁵) | Eosinophils (x 10⁵) | Neutrophils (x 10⁵) | Lymphocytes (x 10⁵) |
| Control (Saline) | Value | Value | Value | Value | Value |
| OVA-Sensitized/Challenged (Vehicle) | Value | Value | Value | Value | Value |
| OVA + this compound (3 mg/kg) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| OVA + this compound (30 mg/kg) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| OVA + Dexamethasone (1 mg/kg) | Value | Value | Value | Value | Value |
Table 3: Effect of this compound on Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IFN-γ (pg/mL) |
| Control (Saline) | Value | Value | Value |
| OVA-Sensitized/Challenged (Vehicle) | Value | Value | Value |
| OVA + this compound (3 mg/kg) | Data not available in search results | Data not available in search results | Data not available in search results |
| OVA + this compound (30 mg/kg) | Data not available in search results | Data not available in search results | Data not available in search results |
| OVA + Dexamethasone (1 mg/kg) | Value | Value | Value |
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This protocol is based on a chronic asthma model described in the literature.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Dexamethasone (positive control)
-
Vehicle for this compound and dexamethasone (e.g., saline)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in a total volume of 200 µL saline.
-
Control mice receive i.p. injections of saline with Al(OH)₃.
-
-
Aerosol Challenge:
-
From day 21 to day 27, challenge the sensitized mice with 1% OVA aerosol in saline for 30 minutes each day.
-
The aerosol can be generated using a nebulizer connected to a whole-body exposure chamber.
-
Control mice are challenged with saline aerosol.
-
-
Treatment:
-
Administer this compound orally (gavage) at doses of 3 mg/kg and 30 mg/kg once daily throughout the challenge period (days 21-27).
-
The positive control group receives dexamethasone (1 mg/kg, i.p. or oral gavage).
-
The vehicle control group receives the same volume of the vehicle used to dissolve this compound and dexamethasone.
-
-
Sample Collection:
-
24 hours after the final OVA challenge and treatment, proceed with the experimental readouts.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR can be measured using whole-body plethysmography to assess the enhanced pause (Penh) or invasive methods to measure airway resistance in response to a bronchoconstrictor like methacholine.
Materials:
-
Whole-body plethysmograph or invasive lung function measurement system
-
Methacholine chloride
-
Nebulizer
Procedure (Non-invasive - Penh):
-
Place a conscious, unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline Penh readings for 3-5 minutes.
-
Expose the mouse to nebulized saline for a baseline reading, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record Penh values for 3-5 minutes after each nebulization.
-
Calculate the average Penh for each methacholine concentration.
Bronchoalveolar Lavage (BAL) and Cell Analysis
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Diff-Quik or similar stain
-
Microscope
Procedure:
-
Anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
Perform BAL by instilling and withdrawing 0.5 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik.
-
Perform a differential cell count of at least 300 cells under a microscope to identify macrophages, eosinophils, neutrophils, and lymphocytes.
Cytokine Analysis
Materials:
-
Supernatant from centrifuged BALF
-
ELISA kits for mouse IL-4, IL-5, and IFN-γ
Procedure:
-
Use the supernatant collected from the BALF centrifugation.
-
Measure the concentrations of IL-4, IL-5, and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
Caption: Experimental workflow for the this compound murine asthma model.
Caption: this compound's dual mechanism of action on H1 and PAF receptors.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Rupatadine's Impact on Cytokine Release in Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture systems for investigating the effects of rupatadine on cytokine release. Detailed protocols for key experiments are included, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.
1. Introduction to this compound and its Anti-Inflammatory Properties
This compound is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action: it is a potent antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4][5] This dual activity endows this compound with a broader spectrum of anti-inflammatory and anti-allergic properties compared to traditional antihistamines. Histamine and PAF are key mediators in allergic and inflammatory responses, contributing to increased vascular permeability, vasodilation, and the recruitment of inflammatory cells. By blocking both of these pathways, this compound effectively mitigates a wide range of allergic symptoms.
Beyond its receptor antagonist effects, this compound has been shown to inhibit the release of various pro-inflammatory cytokines from immune cells, particularly mast cells. Cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) play a crucial role in the amplification and perpetuation of the inflammatory cascade. The ability of this compound to modulate cytokine release suggests its potential in treating a variety of inflammatory conditions beyond its primary indications of allergic rhinitis and urticaria.
2. Applications in Research and Drug Development
Studying the impact of this compound on cytokine release in cell culture systems offers several valuable applications:
-
Elucidation of Mechanism of Action: In vitro studies allow for a detailed investigation of the molecular mechanisms by which this compound inhibits cytokine production, including its effects on intracellular signaling pathways like NF-κB.
-
Screening and Lead Optimization: Cell-based assays provide a high-throughput platform for screening new compounds with dual antihistamine and anti-inflammatory properties.
-
Translational Research: Understanding the specific cytokine profiles modulated by this compound in different immune cell types can help in identifying new therapeutic targets and patient populations that may benefit from this compound treatment.
-
Biomarker Discovery: Investigating changes in cytokine expression patterns in response to this compound can lead to the discovery of biomarkers for monitoring treatment efficacy.
3. Key Cell Culture Systems
The choice of cell culture system is critical for obtaining relevant and reproducible data. The following are commonly used models for studying the effects of this compound on cytokine release:
-
Human Mast Cell Lines (HMC-1, LAD2): These are well-established cell lines that mimic the functions of primary mast cells. They can be stimulated with various agents to induce the release of a broad range of cytokines.
-
Human Cord Blood-Derived Mast Cells (hCBMCs): As a primary cell model, hCBMCs more closely represent the in vivo physiology of mast cells and are valuable for validating findings from cell line studies.
-
Peripheral Blood Mononuclear Cells (PBMCs): This mixed population of immune cells, including lymphocytes and monocytes, provides a more systemic view of the immunomodulatory effects of this compound.
-
Human Umbilical Vein Endothelial Cells (HUVECs): These cells can be used to study the impact of this compound on histamine-induced pro-inflammatory cytokine secretion from the endothelium.
Data Presentation
Quantitative data on the inhibitory effects of this compound on cytokine release can be summarized in structured tables for clear comparison.
Table 1: Inhibitory Effect of this compound on Cytokine Release from Human Mast Cells
| Cell Type | Stimulant | Cytokine Measured | This compound Concentration (µM) | Percent Inhibition (%) | Reference |
| HMC-1 | Interleukin-1 (IL-1) | IL-6 | 50 | 80 | |
| LAD2 | Substance P | IL-8 | 50 | 80 | |
| LAD2 | Platelet-Activating Factor (PAF) | Histamine | 25 | Significant Inhibition | |
| LAD2 | Platelet-Activating Factor (PAF) | IL-8 | 25 | Significant Inhibition | |
| LAD2 | Platelet-Activating Factor (PAF) | TNF-α | 25 | Significant Inhibition | |
| hCBMCs | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF-α | 10-50 | Significant Inhibition |
Experimental Protocols
Protocol 1: Culturing and Stimulation of Human Mast Cell Line (HMC-1)
-
Cell Culture:
-
Culture HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 1.2 mM α-thioglycerol.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days to maintain a density of 2-8 x 10^5 cells/mL.
-
-
This compound Treatment and Stimulation:
-
Seed HMC-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 10 minutes to 24 hours at 37°C.
-
Stimulate the cells with a pro-inflammatory agent such as IL-1 (100 ng/mL) for 6-24 hours to induce cytokine release.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until cytokine analysis.
-
Protocol 2: Quantification of Cytokine Release by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate five times.
-
Add a biotinylated detection antibody specific for the cytokine of interest.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate five times.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate seven times.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Protocol 3: Quantification of Cytokine mRNA Levels by Real-Time PCR (RT-qPCR)
-
RNA Extraction:
-
After this compound treatment and stimulation, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument, a suitable fluorescent dye (e.g., SYBR Green), and primers specific for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
References
- 1. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. orlpedia.gr [orlpedia.gr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Application of Rupatadine in Mast Cell Stabilization and Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action: potent antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3] This unique pharmacological profile makes it a subject of significant interest in the study of allergic and inflammatory conditions, where mast cells play a pivotal role. Mast cell activation and subsequent degranulation release a plethora of inflammatory mediators, including histamine, cytokines, and chemokines, contributing to the pathophysiology of various allergic diseases.[2][4] this compound has demonstrated efficacy in stabilizing mast cells and inhibiting their activation in response to diverse stimuli.
These application notes provide a comprehensive overview of the use of this compound in mast cell stabilization and activation assays. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on mast cell function.
Mechanism of Action
This compound's primary mechanism for mast cell stabilization involves the blockade of two key signaling pathways:
-
Histamine H1 Receptor Antagonism: As a potent H1 receptor inverse agonist, this compound competitively binds to H1 receptors on mast cells, preventing histamine from exerting its pro-inflammatory effects and contributing to the downstream signaling that can perpetuate mast cell activation.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: this compound acts as a PAF receptor antagonist, inhibiting PAF-induced mast cell degranulation and the release of inflammatory mediators. PAF is a potent phospholipid mediator that amplifies the inflammatory response in allergic reactions.
Beyond these primary mechanisms, this compound has been shown to inhibit the release of various cytokines and chemokines from mast cells, suggesting a broader anti-inflammatory and mast cell-stabilizing effect.
Data Presentation: Inhibitory Effects of this compound on Mast Cell Mediator Release
The following tables summarize the quantitative data on the inhibitory effects of this compound on the release of various mediators from different human mast cell lines and primary cells.
Table 1: Inhibition of Histamine Release by this compound
| Cell Type | Stimulus | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| LAD2 | Substance P (10 µM) | 5 | 7% | - | |
| 10 | 13% | - | |||
| 50 | 88% | - | |||
| LAD2 | PAF | 1-10 | Yes (not specified) | - | |
| Dispersed canine skin mast cells | A23187 | - | - | 0.7 ± 0.4 | |
| Concanavalin A | - | - | 3.2 ± 0.7 | ||
| Anti-IgE | - | - | 1.5 ± 0.4 |
Table 2: Inhibition of Cytokine and Other Mediator Release by this compound
| Cell Type | Stimulus | Mediator | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| HMC-1 | IL-1 | IL-6 | 1 | 8% | - | |
| 5 | 20% | - | ||||
| 10 | 22% | - | ||||
| 25 | 54% | - | ||||
| 50 | 77-80% | - | ||||
| LAD2 | Substance P (10 µM) | IL-8 | 10 | - | - | |
| 25 | - | - | ||||
| 50 | 80% | - | ||||
| LAD2 | Substance P (10 µM) | VEGF | 5 | 18% | - | |
| 10 | 32% | - | ||||
| 50 | 73% | - | ||||
| LAD2 | PAF | IL-8 | 25 | Yes (not specified) | - | |
| LAD2 | PAF | TNF | 25 | Yes (not specified) | - | |
| hCBMCs | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF | 10-50 | Yes (not specified) | - | |
| HMC-1 | - | TNF-α | - | - | 2.0 ± 0.9 |
Table 3: Inhibition of β-Hexosaminidase Release by this compound
| Cell Type | Stimulus | This compound Concentration (µM) | % Inhibition | Reference |
| LAD2 | PAF | 5 | Yes (not specified) | |
| 10 | Yes (not specified) |
Experimental Protocols
Mast Cell Culture (LAD2 Cell Line)
The LAD2 human mast cell line is a suitable model for studying mast cell activation.
Materials:
-
LAD2 cells
-
StemPro-34 SFM medium
-
Recombinant human Stem Cell Factor (SCF)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Fetal Bovine Serum (FBS, optional, for some protocols)
-
T25 or T75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture LAD2 cells in StemPro-34 SFM supplemented with 100 ng/mL SCF, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain cell density between 0.5 x 10^5 and 5 x 10^5 cells/mL.
-
Replace half of the medium with fresh, pre-warmed medium weekly.
-
Subculture the cells as needed to maintain the optimal density.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Cultured mast cells (e.g., LAD2)
-
Tyrode's buffer or HEPES buffer
-
This compound stock solution
-
Mast cell stimulus (e.g., PAF, Substance P, anti-IgE)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
0.1 M citrate buffer, pH 4.5
-
0.1% Triton X-100
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Microplate reader (405 nm)
Protocol:
-
Wash mast cells and resuspend in buffer.
-
Seed cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add the mast cell stimulus to induce degranulation and incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To determine the total β-hexosaminidase release, lyse an equal number of untreated cells with 0.1% Triton X-100.
-
Add the pNAG substrate solution to each well containing the supernatant or cell lysate.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Histamine Release Assay
This assay quantifies the amount of histamine released from activated mast cells.
Materials:
-
Cultured mast cells
-
Buffer (e.g., Tyrode's or HEPES)
-
This compound stock solution
-
Mast cell stimulus
-
Perchloric acid or similar reagent for cell lysis and protein precipitation
-
Histamine ELISA kit or a fluorometric assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the β-hexosaminidase release assay protocol.
-
Collect the supernatant.
-
For total histamine content, lyse an equal number of untreated cells.
-
Process the supernatant and cell lysate according to the instructions of the chosen histamine quantification kit (ELISA or fluorometric).
-
Measure the histamine concentration using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of histamine release.
Cytokine Measurement by ELISA
This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant of cultured mast cells.
Materials:
-
Cultured mast cells
-
This compound stock solution
-
Mast cell stimulus
-
Commercial ELISA kit for the specific cytokine of interest
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Stop solution
-
Microplate reader
Protocol:
-
Seed mast cells in a culture plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with the appropriate agonist for a time sufficient for cytokine production and release (e.g., 6-24 hours).
-
Centrifuge the plate and collect the cell-free supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mast cell activation signaling pathways and the inhibitory point of this compound.
References
Sensitive and Robust LC-MS/MS Methods for the Quantification of Rupatadine and Its Active Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the sensitive and robust quantification of rupatadine and its primary active metabolites, desloratadine and 3-hydroxydesloratadine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in the development of drugs containing this compound. This guide includes comprehensive experimental protocols, comparative quantitative data, and visual workflows to facilitate implementation in a research or clinical setting.
Introduction
This compound is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1][2] Following oral administration, this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolites, desloratadine and subsequently 3-hydroxydesloratadine.[3][4][5] These metabolites contribute significantly to the overall therapeutic effect of the drug. Therefore, a sensitive and specific analytical method for the simultaneous determination of this compound and its metabolites is essential for a thorough understanding of its clinical pharmacology. LC-MS/MS offers the required selectivity and sensitivity for accurately measuring the concentrations of these analytes in complex biological samples such as plasma.
Metabolic Pathway of this compound
This compound undergoes extensive hepatic metabolism, with CYP3A4 being the principal enzyme responsible for its biotransformation. The primary metabolic pathway involves the N-dealkylation of the piperidine nitrogen to form desloratadine. Desloratadine is further metabolized via hydroxylation to 3-hydroxydesloratadine. Both of these metabolites exhibit antihistaminic activity.
References
Rupatadine: A Versatile Tool for Preclinical Urticaria Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a unique dual mechanism of action, functioning as both a potent histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2][3][4] This dual activity makes it a particularly valuable tool compound for preclinical research into urticaria, a condition characterized by wheals, angioedema, and itching, where both histamine and PAF are key inflammatory mediators.[5] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to investigate the pathophysiology of urticaria and to evaluate novel therapeutic agents.
Mechanism of Action
This compound exerts its effects through two primary signaling pathways:
-
Histamine H1 Receptor Antagonism: this compound is a selective and potent antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine-induced downstream signaling, which is responsible for the characteristic symptoms of urticaria, including vasodilation, increased vascular permeability, and pruritus.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: Uniquely among many antihistamines, this compound also acts as a PAF receptor antagonist. PAF is a potent phospholipid mediator involved in inflammatory and allergic responses, contributing to increased vascular permeability, chemotaxis of inflammatory cells, and bronchoconstriction. By inhibiting PAF receptor signaling, this compound provides an additional anti-inflammatory effect that is highly relevant to the complex pathology of urticaria.
The following diagram illustrates the dual inhibitory action of this compound on these key signaling pathways in mast cells, which are central to the pathophysiology of urticaria.
Quantitative Data
The following tables summarize the in vitro and in vivo preclinical data for this compound, providing a basis for dose selection and comparison with other compounds.
Table 1: In Vitro Activity of this compound
| Assay | Species/System | Parameter | Value | Reference(s) |
| Histamine H1 Receptor Binding | Guinea Pig Cerebellum | Ki (µM) | 0.10 | |
| Human H1 Receptor | pKi | 8.4 ± 0.1 | ||
| PAF Receptor Binding | Rabbit Platelet Membranes | Ki (µM) | 0.55 | |
| Histamine-Induced Contraction | Guinea Pig Ileum | pA2 | 9.29 ± 0.06 | |
| PAF-Induced Platelet Aggregation | Washed Rabbit Platelets | pA2 | 6.68 ± 0.08 | |
| Human Platelet-Rich Plasma | IC50 (µM) | 0.68 | ||
| Mast Cell Degranulation (Histamine Release) | LAD2 Human Mast Cells (PAF-induced) | Inhibition at 25 µM | ~80% | |
| Cytokine Release (IL-8) | LAD2 Human Mast Cells (PAF-induced) | Inhibition at 25 µM | ~70% | |
| Cytokine Release (TNF-α) | LAD2 Human Mast Cells (PAF-induced) | Inhibition at 25 µM | ~60% |
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | ID50/Effective Dose | Reference(s) |
| Histamine-Induced Hypotension | Rat | Inhibition of Hypotension | 1.4 mg/kg i.v. | |
| PAF-Induced Hypotension | Rat | Inhibition of Hypotension | 0.44 mg/kg i.v. | |
| Histamine-Induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 113 µg/kg i.v. | |
| PAF-Induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 9.6 µg/kg i.v. | |
| PAF-Induced Mortality | Mouse | Inhibition of Mortality | 3.0 mg/kg p.o. | |
| Histamine-Induced Vascular Permeability | Dog | Inhibition at 26h | 42% (1 mg/kg p.o.) | |
| PAF-Induced Vascular Permeability | Dog | Inhibition at 26h | 34% (1 mg/kg p.o.) |
Experimental Protocols
Detailed methodologies for key preclinical assays to evaluate the activity of this compound in the context of urticaria are provided below.
In Vitro Assays
This assay determines the binding affinity of this compound for the histamine H1 receptor through competition with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum or HEK293 cells transfected with the human H1 receptor).
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-mepyramine (a radiolabeled H1 antagonist), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-mepyramine (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human or rabbit blood collected in an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Platelet Aggregometer: Use a platelet aggregometer to monitor changes in light transmission through the PRP sample, which corresponds to the degree of platelet aggregation.
-
Baseline Measurement: Place an aliquot of PRP in the aggregometer cuvette and establish a stable baseline.
-
Pre-incubation: Add this compound or vehicle control to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Data Recording: Record the change in light transmission over time.
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation by this compound compared to the vehicle control. Determine the IC50 value.
This assay assesses the effect of this compound on the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells.
Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., human LAD2 cells or rodent RBL-2H3 cells) under appropriate conditions.
-
Sensitization (for IgE-mediated degranulation): Incubate the mast cells with anti-DNP IgE.
-
Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulation: Induce degranulation by adding a stimulus such as an antigen (DNP-HSA for IgE-sensitized cells), PAF, or a calcium ionophore.
-
Supernatant Collection: After incubation, centrifuge the cells and collect the supernatant.
-
Mediator Measurement: Quantify the amount of histamine or β-hexosaminidase in the supernatant using an appropriate assay (e.g., ELISA or a colorimetric enzyme assay).
-
Data Analysis: Calculate the percentage inhibition of mediator release by this compound compared to the vehicle control and determine the IC50 value.
In Vivo Models
The PCA model is a classic in vivo assay to evaluate the effects of anti-allergic compounds on IgE-mediated mast cell degranulation and subsequent vascular permeability.
Protocol:
-
Sensitization: Passively sensitize mice by intradermally injecting a small volume of anti-dinitrophenol (DNP) IgE antibody into one ear.
-
Drug Administration: After 24 hours, administer this compound or vehicle orally.
-
Challenge: One hour after drug administration, intravenously inject a solution containing DNP-human serum albumin (HSA) and Evans blue dye.
-
Evaluation: After a set time (e.g., 30 minutes), measure the ear thickness to assess swelling. Euthanize the animals and excise the ears.
-
Dye Extraction: Extract the Evans blue dye from the ear tissue using a solvent such as formamide.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of vascular permeability.
-
Data Analysis: Calculate the percentage inhibition of dye extravasation in the this compound-treated group compared to the vehicle-treated group.
This model directly assesses the in vivo antihistaminic activity of this compound by measuring its ability to inhibit the cutaneous reaction to histamine.
Protocol:
-
Animal Preparation: Use healthy dogs and clip the hair on a lateral thoracic region.
-
Baseline Measurement: Inject a fixed concentration of histamine intradermally and measure the resulting wheal and flare diameters after a specified time (e.g., 15-20 minutes).
-
Drug Administration: Administer this compound orally at the desired dose.
-
Post-treatment Challenge: At various time points after this compound administration, re-challenge with intradermal histamine injections at a different site.
-
Measurement: Measure the wheal and flare diameters at each time point.
-
Data Analysis: Calculate the percentage inhibition of the wheal and flare response at each time point compared to the baseline measurement.
Conclusion
This compound, with its dual antagonism of histamine H1 and PAF receptors, is a powerful and specific tool for preclinical research in urticaria. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound to dissect the molecular mechanisms of urticaria and to screen for novel therapeutic candidates. The use of these standardized assays will facilitate the generation of robust and reproducible data, ultimately advancing our understanding and treatment of this common and debilitating skin condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Application Notes and Protocols for Spectrophotometric Estimation of Rupatadine in Solutions
Introduction
Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria. Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the estimation of this compound in solutions, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established and validated techniques, including zero-order, first-order derivative, and area under the curve (AUC) spectrophotometry, as well as extractive spectrophotometric methods.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectrophotometric methods for the estimation of this compound, providing a comparative overview of their performance characteristics.
| Method | Solvent/Reagent | λmax (nm) / Wavelength Range | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Zero-Order Spectrophotometry | Methanol | 263 | 2 - 20 | 0.999 | - | - | [1][2] |
| Methanol | 246 | 2 - 10 | 0.9995 | 0.1 | 0.3 | [3] | |
| First-Order Derivative | Absolute Alcohol | 214 | 1 - 30 | 0.9998 | - | - | [4][5] |
| Methanol | 273.46 (ZCP of Montelukast) | 5 - 25 | 0.9994 | - | - | ||
| Area Under Curve (AUC) | Absolute Alcohol | 245 - 255 | 1 - 30 | 0.9988 | - | - | |
| Extractive Spectrophotometry (Ion-Pair Complex) | Bromocresol Green | 416 | 1 - 12 | - | - | - | |
| Eriochrome Black-T | 511 | 2.5 - 50 | - | - | - | ||
| Solochrome Dark Blue | 527 | 100 - 600 | - | - | - | ||
| Bromothymol Blue | 416 | 1.0 - 12.0 | - | - | - | ||
| Bromophenol Blue | 418 | 1.0 - 16.0 | - | - | - | ||
| Methyl Orange | 422 | 1.0 - 28.0 | - | - | - | ||
| Potassium Ferricyanide | 438 | 10 - 50 | 0.999 | 1.06 | 3.20 |
Experimental Protocols
Method 1: Zero-Order UV Spectrophotometry
This method is the simplest spectrophotometric technique, measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax).
1.1. Materials and Reagents
-
This compound Fumarate reference standard
-
Methanol (AR grade)
-
UV-Vis Spectrophotometer (double beam) with 1 cm matched quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
1.2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound Fumarate reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in approximately 70 mL of methanol with the aid of sonication if necessary.
-
Make up the volume to 100 mL with methanol.
1.3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to obtain final concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Scan each solution from 400 nm to 200 nm against a methanol blank to determine the λmax. The reported λmax is 246 nm.
-
Measure the absorbance of all working standard solutions at 246 nm.
-
Plot a calibration curve of absorbance versus concentration.
1.4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
-
Dilute an appropriate volume of the filtrate with methanol to obtain a final concentration within the calibration range.
1.5. Estimation of this compound
-
Measure the absorbance of the final sample solution at 246 nm against the methanol blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
Method 2: First-Order Derivative Spectrophotometry
This method uses the first derivative of the absorption spectrum, which can help in eliminating interference from excipients and resolving overlapping spectra.
2.1. Materials and Reagents
-
This compound Fumarate reference standard
-
Absolute Alcohol (AR grade)
-
UV-Vis Spectrophotometer with derivative spectroscopy software
2.2. Preparation of Solutions
-
Prepare the standard stock solution (100 µg/mL) and working standard solutions (1-30 µg/mL) in absolute alcohol as described in section 1.2 and 1.3.
-
Prepare the sample solution from tablets using absolute alcohol as the solvent, following the procedure in section 1.4.
2.3. Spectrophotometric Analysis
-
Scan the prepared standard solutions in the UV range (e.g., 300-200 nm).
-
Convert the zero-order spectra to first-order derivative spectra using the instrument's software.
-
The amplitude of the first derivative spectrum is measured at 214 nm.
-
Plot a calibration curve of the derivative amplitude at 214 nm versus the concentration of this compound.
-
Measure the derivative amplitude of the sample solution at 214 nm and determine the concentration from the calibration curve.
Method 3: Area Under Curve (AUC) Method
The AUC method involves calculating the integrated value of absorbance with respect to wavelength between two selected wavelengths.
3.1. Materials and Reagents
-
This compound Fumarate reference standard
-
Absolute Alcohol (AR grade)
-
UV-Vis Spectrophotometer with AUC calculation software
3.2. Preparation of Solutions
-
Prepare the standard stock solution (100 µg/mL) and working standard solutions (1-30 µg/mL) in absolute alcohol as described in section 1.2 and 1.3.
-
Prepare the sample solution from tablets using absolute alcohol as the solvent, following the procedure in section 1.4.
3.3. Spectrophotometric Analysis
-
Scan the prepared standard solutions in the UV range (e.g., 300-200 nm).
-
Calculate the area under the curve of the zero-order spectrum between 245 nm and 255 nm.
-
Plot a calibration curve of the AUC (245-255 nm) versus the concentration of this compound.
-
Measure the AUC of the sample solution in the same wavelength range and determine the concentration from the calibration curve.
Visualizations
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric estimation of this compound.
Logical Relationship of Spectrophotometric Methods
Caption: Relationship between different spectrophotometric methods for this compound analysis.
References
Application Note: A Stability-Indicating Assay for Rupatadine Fumarate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine fumarate is a second-generation, non-sedating, long-acting histamine antagonist with selective peripheral H1 receptor antagonist activity.[1][2] It also exhibits platelet-activating factor (PAF) receptor antagonist effects.[3][4] It is indicated for the symptomatic treatment of allergic rhinitis and chronic urticaria.[4] To ensure the quality, safety, and efficacy of pharmaceutical formulations, it is crucial to develop a validated stability-indicating assay method. This method should be able to quantify the drug substance accurately and selectively in the presence of its degradation products that may form during manufacturing, storage, or handling.
This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound fumarate in pharmaceutical dosage forms. The protocol includes procedures for forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity.
Materials and Methods
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a pump, auto-sampler, column oven, and a photodiode array (PDA) detector is required.
Chemicals and Reagents
-
This compound Fumarate reference standard
-
This compound Fumarate tablets (e.g., 10 mg tablets)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Acetate
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Unisphere C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.3 M Sodium Acetate buffer (pH 4.4 ± 0.05, adjusted with glacial acetic acid) and Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (0.3 M Sodium Acetate, pH 4.4): Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 0.3 M solution. Adjust the pH to 4.4 ± 0.05 using glacial acetic acid.
2. Mobile Phase Preparation: Mix the prepared 0.3 M Sodium Acetate buffer and methanol in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
3. Standard Stock Solution of this compound Fumarate (1000 µg/mL): Accurately weigh about 50 mg of this compound Fumarate reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of the diluent (mobile phase can be used as a diluent), sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
4. Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a suitable working concentration (e.g., 100 µg/mL).
5. Sample Preparation (from Tablets): Weigh and powder twenty tablets to determine the average weight. Take an amount of powder equivalent to 50 mg of this compound fumarate and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. A stock solution of this compound fumarate is subjected to various stress conditions as described below.
1. Acid Hydrolysis: To a portion of the drug solution, add 1.0 N HCl. Heat the mixture on a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N NaOH and dilute with the diluent to the desired concentration for analysis.
2. Base Hydrolysis: To a portion of the drug solution, add 1.0 N NaOH. Heat the mixture on a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N HCl and dilute with the diluent.
3. Oxidative Degradation: To a portion of the drug solution, add 1 mL of 30% H₂O₂. Heat the mixture on a water bath at 80°C for 60 minutes. Cool the solution and dilute with the diluent.
4. Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. After exposure, prepare a solution of the stressed sample in the diluent for analysis.
5. Photolytic Degradation: Expose the drug substance to UV light. Following the exposure, prepare a solution of the sample in the diluent.
Data Presentation
The results of the forced degradation studies are summarized in the table below. The stability of this compound fumarate under different stress conditions can be observed.
| Stress Condition | Parameters | % Degradation | Observations |
| Acid Hydrolysis | 1.0 N HCl, 80°C, 60 min | Stable | No significant degradation observed. |
| Base Hydrolysis | 1.0 N NaOH, 80°C, 60 min | Stable | No significant degradation observed. |
| Oxidative Degradation | 30% H₂O₂, 80°C, 60 min | ~12% | Significant degradation observed with well-resolved impurity peaks. |
| Thermal Degradation | 105°C, 24 hrs | Stable | The drug was found to be stable under thermal stress. |
| Photolytic Degradation | UV light exposure | Stable | The drug was found to be stable under photolytic stress. |
Method Validation
The developed RP-HPLC method should be validated according to ICH guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result |
| Linearity (µg/mL) | 52.20 to 156.60 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.5% |
| Precision (% RSD) | < 2% |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.25 (for desloratadine impurity) |
Visualization of Experimental Workflow
Caption: Experimental workflow for the stability-indicating assay of this compound fumarate.
Conclusion
The described RP-HPLC method is simple, specific, precise, and accurate for the determination of this compound fumarate in pharmaceutical formulations. The method was successfully able to separate the parent drug from its degradation products formed under various stress conditions, particularly oxidative stress. This demonstrates the stability-indicating capability of the method, making it suitable for routine quality control and stability studies of this compound fumarate.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Rupatadine Solubility Hurdles in Physiological Buffers
For researchers, scientists, and drug development professionals, achieving consistent and accurate experimental results with rupatadine hinges on its proper dissolution in physiological buffers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a weakly basic compound, and its solubility is significantly influenced by pH. As a second-generation antihistamine and platelet-activating factor (PAF) antagonist, understanding its properties is crucial for designing effective in vitro and in vivo studies.
Q2: Why am I observing precipitation when I add this compound to my physiological buffer?
Precipitation of this compound in physiological buffers (typically pH 6.8-7.4) is a common issue due to its low aqueous solubility at neutral and basic pH. This compound fumarate's solubility is pH-dependent, with higher solubility in acidic conditions.[1][2] When a stock solution, often prepared in an organic solvent or at a low pH, is diluted into a neutral or near-neutral pH buffer, the this compound may crash out of solution.
Q3: What is the recommended method for preparing a this compound solution in a physiological buffer like PBS (pH 7.2)?
This compound fumarate is sparingly soluble in aqueous buffers.[3] To achieve the desired concentration, a common and effective method involves first dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted into the physiological buffer of choice.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in PBS.
Root Cause: The pH of the final solution is likely too high for this compound to remain soluble at the target concentration.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation in buffers.
Quantitative Data Summary
The solubility of this compound fumarate is highly dependent on the pH of the medium. Below is a summary of its solubility at various pH levels.
| pH | Solubility (g/L) | Solubility (mg/mL) |
| 1.4 | 19.60 | 19.60 |
| 2.0 | 7.70 | 7.70 |
| 2.4 | 5.59 | 5.59 |
| 3.1 | 4.86 | 4.86 |
| 4.1 | 4.05 | 4.05 |
| 5.5 | 4.06 | 4.06 |
| 6.0 | 0.96 | 0.96 |
| 6.4 | 0.17 | 0.17 |
| 7.0 | 0.035 | 0.035 |
| 11.0 | <0.005 | <0.005 |
| Data sourced from Google Patents[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate in PBS (pH 7.2) using DMSO
This protocol is adapted for researchers needing to prepare a working solution of this compound in a physiological buffer where direct dissolution is not feasible.
Materials:
-
This compound fumarate (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh out the required amount of this compound fumarate.
-
Dissolve the this compound fumarate in 100% DMSO to create a stock solution. A concentration of 1 mg/mL is a common starting point.
-
Ensure complete dissolution by vortexing. The solution should be clear.
-
-
Dilution into PBS:
-
Warm the PBS to 37°C to aid in solubility.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed PBS. For example, to achieve a final concentration of 0.25 mg/mL, you can use a 1:3 ratio of DMSO stock to PBS.
-
Add the DMSO stock to the PBS while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
-
Final Preparation and Use:
-
The final concentration of DMSO should be kept as low as possible to avoid solvent effects in your experiment (typically below 0.5%).
-
It is recommended to use the aqueous solution on the same day it is prepared, as storing it for more than one day is not advised.
-
Protocol 2: Assessing this compound Dissolution in Various Buffers
This protocol allows for the systematic evaluation of this compound solubility in different buffer systems.
Materials:
-
This compound fumarate
-
A selection of buffers (e.g., 0.01 M HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8)
-
Stirring apparatus (e.g., paddle stirrer)
-
Filtration system (e.g., 0.45 µm syringe filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Buffer Solutions: Prepare the desired buffer solutions and deaerate them.
-
Add this compound: Add a known excess amount of this compound fumarate to a defined volume of each buffer (e.g., 900 mL).
-
Stirring: Stir the solutions at a controlled rate (e.g., 50 rpm) and temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Sampling and Filtration: At predetermined time points, withdraw an aliquot of the solution and immediately filter it to remove any undissolved solid.
-
Quantification: Analyze the filtrate to determine the concentration of dissolved this compound using a validated analytical method. Studies have shown that 0.01 M HCl is an effective dissolution medium, providing the highest drug release.
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism, acting as a selective antagonist for both histamine H1 receptors and platelet-activating factor (PAF) receptors. This dual antagonism provides a more comprehensive approach to managing allergic responses compared to traditional antihistamines.
Caption: Dual antagonistic action of this compound on H1 and PAF receptors.
References
Technical Support Center: Optimizing Rupatadine Dosing for In Vivo Animal Studies
Welcome to the technical support center for utilizing rupatadine in your in vivo animal research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation antihistamine that exhibits a dual mechanism of action. It is a selective antagonist of the histamine H1 receptor and also an antagonist of the platelet-activating factor (PAF) receptor.[1][2][3][4] This dual activity allows it to inhibit both the effects of histamine and PAF, which are key mediators in allergic and inflammatory responses.[1] Additionally, this compound has been shown to inhibit the degranulation of mast cells and the release of cytokines, such as TNF-α, from mast cells and monocytes.
Q2: What are the key pharmacokinetic properties of this compound in common animal models?
This compound is rapidly absorbed after oral administration in mice, rats, and dogs, with the time to maximum plasma concentration (Cmax) generally occurring within one hour. However, its plasma half-life is notably shorter in these laboratory animals (<1 hour) compared to humans (~5-9 hours). The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into active metabolites, including desloratadine, which contributes to its overall therapeutic effect. This compound exhibits high plasma protein binding (98-99%) in rats, dogs, and humans.
Q3: What are the recommended routes of administration for this compound in animal studies?
Based on published literature, the most common routes of administration for this compound in animal studies are oral (p.o.) via gavage and intravenous (i.v.). The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Troubleshooting Guide
Issue 1: Suboptimal or lack of efficacy observed in the animal model.
-
Possible Cause 1: Inadequate Dosing. The dose of this compound may be insufficient for the specific animal model or the targeted endpoint.
-
Solution: Refer to the dosing tables below for effective dose ranges reported in various animal models. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. For instance, in a murine model of chronic asthma, a dose of 30 mg/kg/day of this compound showed significant beneficial effects on lung histology, whereas 3 mg/kg/day did not produce significant changes compared to placebo.
-
-
Possible Cause 2: Inappropriate Vehicle for Administration. this compound's solubility characteristics may lead to poor absorption if an inappropriate vehicle is used for oral administration.
-
Solution: For oral administration, consider formulating this compound in a suspension. A common vehicle is a solution of carboxymethylcellulose sodium (CMC-Na). For intravenous administration, ensure the compound is fully solubilized in a suitable vehicle, and consider the potential for precipitation upon injection.
-
-
Possible Cause 3: Rapid Metabolism. As noted, this compound has a short half-life in many animal models.
-
Solution: Depending on the experimental timeline, a single dose may not be sufficient to maintain therapeutic concentrations. Consider a multiple dosing regimen (e.g., once or twice daily) to ensure sustained exposure. The long duration of action observed in some studies, despite the short plasma half-life, may be attributed to its long residence time at the H1 receptor and the presence of active metabolites.
-
Issue 2: Unexpected side effects or toxicity.
-
Possible Cause 1: High Dose. While this compound has a good safety profile, very high doses may lead to adverse effects.
-
Solution: Review the literature for safety pharmacology studies. In animal experiments with rats, guinea pigs, and dogs, this compound doses of up to 100 mg/kg did not show significant effects on ECG parameters, blood pressure, or heart rate. Doses of 100 mg/kg p.o. in mice did not alter spontaneous motor activity. If adverse effects are observed, consider reducing the dose.
-
-
Possible Cause 2: Interaction with other administered compounds.
-
Solution: Be aware of potential drug-drug interactions. Since this compound is primarily metabolized by CYP3A4, co-administration with potent inhibitors of this enzyme (like ketoconazole or erythromycin) can significantly increase systemic exposure to this compound.
-
Data and Protocols
This compound Dosing Regimens in In Vivo Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Mouse | Intravenous (i.v.) | 0.31 mg/kg | ID50 for PAF-induced mortality | |
| Oral (p.o.) | 3.0 mg/kg | ID50 for PAF-induced mortality | ||
| Intravenous (i.v.) | 1.6 mg/kg | ID50 for endotoxin-induced mortality | ||
| Oral (p.o.) | 3 mg/kg/day | No significant effect on lung histopathology in a chronic asthma model | ||
| Oral (p.o.) | 30 mg/kg/day | Beneficial effect on lung histopathology in a chronic asthma model | ||
| Oral (p.o.) | 100 mg/kg | No modification of spontaneous motor activity | ||
| Rat | Intravenous (i.v.) | 1.4 mg/kg | ID50 for histamine-induced hypotension | |
| Intravenous (i.v.) | 0.44 mg/kg | ID50 for PAF-induced hypotension | ||
| Intravenous (i.v.) | 0.66 mg/kg | ID50 for endotoxin-induced mortality | ||
| Intraperitoneal (i.p.) | Not specified | Prevention of histamine-induced upregulation of H1R and B2R gene expression | ||
| Guinea Pig | Intravenous (i.v.) | 113 µg/kg | ID50 for histamine-induced bronchoconstriction | |
| Intravenous (i.v.) | 9.6 µg/kg | ID50 for PAF-induced bronchoconstriction | ||
| Dog | Oral (p.o.) | 1 mg/kg | 42% and 34% inhibition of histamine- and PAF-induced increase in vascular permeability at 26 h |
In Vitro Potency of this compound
| Assay | Species | IC50 / pA2 | Reference |
| Histamine-induced guinea pig ileum contraction | Guinea Pig | pA2 = 9.29 ± 0.06 | |
| PAF-induced platelet aggregation (Washed Rabbit Platelets) | Rabbit | pA2 = 6.68 ± 0.08 | |
| PAF-induced platelet aggregation (Human Platelet-Rich Plasma) | Human | IC50 = 0.68 µM | |
| [3H]-Pyrilamine binding to H1 receptors (Guinea pig cerebellum) | Guinea Pig | IC50 = 26 nM |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Chronic Asthma
This protocol is based on the methodology described by Tuncel et al. (2013).
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge: Sensitize and challenge mice with ovalbumin to induce a chronic asthma phenotype.
-
Grouping: Divide mice into experimental groups: control, placebo (saline), positive control (e.g., dexamethasone 1 mg/kg/day), and this compound treatment groups (e.g., 3 mg/kg/day and 30 mg/kg/day).
-
Drug Administration: Administer this compound or control substances once daily via oral gavage.
-
Duration: Continue the treatment for the duration of the ovalbumin challenge period.
-
Endpoint Analysis: Sacrifice animals 24 hours after the final treatment.
-
Histopathology: Evaluate airway histopathology by examining the thickness of the basement membrane, subepithelial smooth muscle layer, and epithelia using light and electron microscopy.
Protocol 2: Assessment of Anti-PAF and Anti-Histamine Activity In Vivo (Rat Hypotension Model)
This protocol is derived from the in vivo experiments described by Merlos et al. (1997).
-
Animal Model: Normotensive rats.
-
Anesthesia: Anesthetize the animals.
-
Catheterization: Insert catheters for drug administration (e.g., into the jugular vein) and blood pressure monitoring (e.g., into the carotid artery).
-
Drug Administration: Administer this compound intravenously at various doses.
-
Induction of Hypotension: After a suitable pre-treatment period, induce hypotension by administering a bolus of either histamine or PAF.
-
Measurement: Continuously monitor and record blood pressure to determine the inhibitory effect of this compound on the hypotensive response induced by histamine or PAF.
-
Data Analysis: Calculate the ID50, which is the dose of this compound that causes a 50% inhibition of the hypotensive response.
Visualizations
Caption: Dual antagonistic action of this compound on histamine H1 and PAF receptors.
Caption: Troubleshooting workflow for suboptimal efficacy in this compound studies.
References
Identifying and mitigating experimental artifacts in rupatadine cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating experimental artifacts in rupatadine cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of when designing my cell-based assays?
A1: this compound is a dual-action antagonist, targeting both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2] This means your experiments should ideally be designed to assess its effects on both pathways to fully characterize its activity. Assays focusing solely on histamine H1 receptor antagonism will only capture a part of its pharmacological profile.
Q2: What are the typical IC50 or Ki values I should expect for this compound in in vitro assays?
A2: The potency of this compound can vary depending on the specific assay, cell type, and experimental conditions. However, based on published literature, you can expect values in the nanomolar to low micromolar range. Refer to the data summary table below for specific values from various studies.
Q3: Can this compound's metabolites interfere with my assay results?
A3: Yes, this compound is metabolized, and some of its metabolites, such as desloratadine, also possess antihistaminic activity.[3] It is important to consider that if you are using a system with metabolic capacity (e.g., primary hepatocytes), the observed effects could be a combination of the parent drug and its active metabolites.
Q4: How does the dual antagonism of H1 and PAF receptors by this compound affect mast cell degranulation?
A4: this compound has been shown to inhibit mast cell degranulation induced by various stimuli.[4] This inhibitory effect is likely due to its combined action on both H1 and PAF receptors, as both histamine and PAF are involved in mast cell activation and the subsequent release of inflammatory mediators.[1]
Troubleshooting Guides
Histamine Release Assays (e.g., ELISA)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background histamine levels in unstimulated control wells. | 1. Spontaneous degranulation of mast cells due to rough handling, temperature shock, or inappropriate buffer conditions. 2. Contamination of reagents or plasticware with histamine. 3. Cell health is compromised. | 1. Handle cells gently, avoiding vigorous pipetting. Ensure all buffers are at the correct temperature (typically 37°C) before adding to cells. 2. Use new, sterile plasticware and prepare fresh, filtered buffers. 3. Check cell viability before starting the experiment. Ensure spontaneous release is less than 5% of the total histamine content. |
| Low or no histamine release upon stimulation with a positive control (e.g., antigen, ionomycin). | 1. Ineffective stimulant concentration or incubation time. 2. Mast cells are not properly sensitized (if using an IgE-dependent stimulus). 3. Issues with the histamine detection kit (e.g., expired reagents). | 1. Optimize the concentration of the stimulant and the incubation time. 2. Ensure adequate sensitization of cells with IgE. 3. Check the expiration date of the ELISA kit and its components. Run a standard curve to ensure the kit is performing correctly. |
| High variability between replicate wells. | 1. Inconsistent cell numbers per well. 2. Inaccurate pipetting of reagents or samples. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and careful pipetting of cells. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. |
Mast Cell Degranulation Assays (e.g., β-Hexosaminidase Release)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| All mast cells appear to degranulate, even in the negative control group. | 1. Mechanical stress during cell handling or washing steps. 2. Inappropriate buffer composition (e.g., incorrect pH or ionic strength). 3. Contaminants in the cell culture. | 1. Be gentle during centrifugation and resuspension of cells. Minimize washing steps where possible. 2. Prepare fresh buffers and verify the pH. 3. Check for mycoplasma contamination and ensure aseptic techniques. |
| Low signal-to-noise ratio. | 1. Insufficient number of cells per well. 2. Substrate for β-hexosaminidase is old or improperly stored. 3. Incorrect incubation time for the enzyme reaction. | 1. Optimize the cell seeding density. 2. Use fresh substrate and store it protected from light. 3. Determine the optimal incubation time for the colorimetric or fluorometric reaction. |
| This compound appears to have no effect on degranulation. | 1. This compound concentration is too low. 2. The stimulus used for degranulation is not effectively inhibited by this compound. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Consider that some strong, non-physiological stimuli (e.g., high concentrations of ionomycin) may bypass the pathways that this compound acts upon. |
Receptor Binding Assays (e.g., Radioligand Binding)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding. | 1. The radioligand is sticking to the filter paper or assay plate. 2. The concentration of the radioligand is too high. 3. Inadequate washing to remove unbound radioligand. | 1. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-binding plates. 2. Use a radioligand concentration at or below its Kd value for the receptor. 3. Increase the number of wash cycles with ice-cold wash buffer. |
| Low specific binding. | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor preparation. 3. Incorrect incubation time or temperature. | 1. Use a cell line with higher receptor expression or prepare membranes from a richer tissue source. 2. Use fresh or properly stored radioligand and membrane preparations. 3. Optimize incubation time and temperature to reach equilibrium. |
| Inconsistent results between experiments. | 1. Variability in membrane preparation. 2. Inconsistent pipetting of small volumes of competitor compounds. 3. Fluctuation in incubation temperature. | 1. Standardize the membrane preparation protocol and perform protein concentration assays for each batch. 2. Use a serial dilution method for preparing competitor concentrations and ensure thorough mixing. 3. Use a calibrated incubator with stable temperature control. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor/Target | Cell Line/System | Measured Value | Reference |
| Radioligand Binding | Histamine H1 | Guinea pig ileum | pA2 = 9.29 | |
| Radioligand Binding | Histamine H1 | Not Specified | Ki = 1.6 nM | |
| Radioligand Binding | Histamine H1 | Human H1 Receptor | pKi = 8.4 | |
| Platelet Aggregation | PAF | Washed rabbit platelets | pA2 = 6.68 | |
| Platelet Aggregation | PAF | Human platelet-rich plasma | IC50 = 0.68 µM | |
| Mast Cell Degranulation | PAF-induced | Human Lung Mast Cells | Inhibition at 10 µM |
Experimental Protocols
Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This protocol is adapted from established methods for measuring mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells
-
Tyrode's buffer (or HEPES buffer)
-
Stimulating agent (e.g., IgE/anti-IgE, Compound 48/80, PAF)
-
This compound
-
Triton X-100 (0.1% for cell lysis)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer
-
Stop solution (e.g., 0.4 M Glycine buffer)
-
96-well plates
Procedure:
-
Seed mast cells in a 96-well plate at an optimized density.
-
If using an IgE-dependent stimulus, sensitize the cells with IgE overnight.
-
Wash the cells gently with pre-warmed buffer to remove excess IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add the stimulating agent to the appropriate wells and incubate at 37°C for the optimal time (e.g., 30-60 minutes).
-
To measure total β-hexosaminidase release, lyse the cells in a set of control wells with 0.1% Triton X-100.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate containing the PNAG substrate solution.
-
Incubate the plate at 37°C for 60-90 minutes, allowing the color to develop.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells, after subtracting the spontaneous release from unstimulated cells.
Protocol 2: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is a generalized procedure based on standard radioligand binding assay principles.
Materials:
-
Cell membranes expressing the histamine H1 receptor
-
Radioligand (e.g., [³H]-mepyramine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and cell membranes to the "total binding" wells.
-
To the "non-specific binding" wells, add the assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
To the "competitor" wells, add the assay buffer, radioligand, cell membranes, and the serially diluted this compound.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: General experimental workflow for a this compound cell-based assay.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting and refining RP-HPLC methods for rupatadine analysis
Welcome to the technical support center for the analysis of rupatadine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting RP-HPLC method for this compound analysis?
A1: A common starting point for this compound analysis involves a C18 column, a mobile phase consisting of a buffer and an organic modifier, and UV detection. For instance, a validated method uses a Unisphere C18 column (250 x 4.6 mm, 5µm) with a mobile phase of 0.3 M sodium acetate buffer (pH 4.4) and methanol in an 80:20 (v/v) ratio, at a flow rate of 1.0 ml/min with detection at 245 nm.[1] Another method employs a Hypersil BDS C18 column (150 x 4.6 mm, 5 µm) with a gradient mixture of acetate buffer (pH 6.0) and methanol at a flow rate of 1.0 mL/min and detection at 264 nm.[2]
Q2: How should I prepare a this compound sample from a solid dosage form for RP-HPLC analysis?
A2: For tablet dosage forms, a standard procedure involves weighing and finely powdering a set number of tablets (e.g., 20). An accurately weighed portion of the powder equivalent to a specific amount of this compound fumarate (e.g., 50 mg) is transferred to a volumetric flask. A diluent, often a mixture of water and methanol, is added, and the solution is sonicated for about 15 minutes to ensure complete dissolution before being diluted to the final volume.[1][3] The resulting solution should be filtered through a suitable membrane filter (e.g., 0.45 µm) before injection.
Q3: What are the common impurities I should be aware of during this compound analysis?
A3: A primary impurity of this compound is desloratadine.[1] Method development should ensure sufficient resolution between the this compound peak and the desloratadine peak. Forced degradation studies have shown that this compound is susceptible to degradation under oxidative conditions, leading to the formation of other degradation products.
Q4: What are the key validation parameters to consider for a this compound RP-HPLC method according to ICH guidelines?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for an RP-HPLC method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ).
Troubleshooting Guide
This section addresses common issues encountered during the RP-HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped silica column. Alternatively, adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for acidic compounds). Adding a competing base like triethylamine (TEA) to the mobile phase can also mask silanol groups, but this may affect method compatibility with mass spectrometry. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. For this compound, which is a basic compound, a mobile phase pH around 4.4 has been shown to provide good peak shape. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase for every run. Premixing the mobile phase components and degassing thoroughly before use is crucial. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and controlled temperature throughout the analysis. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks in the pump, injector, or fittings. Ensure the pump is delivering a constant and pulse-free flow. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. |
Problem 3: High Backpressure
Possible Causes & Solutions
| Cause | Solution |
| Blocked Frit or Column Inlet | Reverse-flush the column (disconnect from the detector first). If the pressure does not decrease, the inlet frit may be clogged and require replacement. |
| Precipitation of Buffer in the Mobile Phase | Ensure the buffer is fully dissolved in the mobile phase and that the organic modifier concentration does not cause buffer precipitation. Filter the mobile phase through a 0.45 µm filter before use. |
| Particulate Matter from Sample | Ensure all samples are filtered through a suitable syringe filter before injection to remove any particulate matter. |
| High Mobile Phase Viscosity | Check the viscosity of the mobile phase. If necessary, adjust the composition or consider using a column with a larger particle size or internal diameter. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the determination of this compound and its impurities.
-
Chromatographic Conditions:
-
Column: Unisphere C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: 0.3 M Sodium Acetate Buffer (pH 4.4, adjusted with glacial acetic acid) : Methanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound fumarate and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Water:Methanol, 20:80 v/v) and sonicate for 15 minutes.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 70°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at 70°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 5% H₂O₂ at 70°C for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (1.2 million lux hours/200 watt hours/square meter).
After exposure to the stress conditions, samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the RP-HPLC method.
Quantitative Data Summary
The following tables summarize typical parameters from validated RP-HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Unisphere C18 (250x4.6mm, 5µm) | Hypersil BDS C18 (150x4.6mm, 5µm) | HiQ Sil-C18 HS (250x4.6mm, 5µm) | Spherisorb CN (250x4.6mm, 5µ) |
| Mobile Phase | 0.3M Sodium Acetate (pH 4.4) : Methanol (80:20) | Acetate Buffer (pH 6.0) : Methanol (Gradient) | Acetonitrile : Methanol : Water (40:50:10) | Phosphate Buffer (pH 4.4) : Acetonitrile (40:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 245 nm | 264 nm | 244 nm | 242 nm |
| Temperature | Ambient | 50°C | Ambient | Not Specified |
| Retention Time | Not Specified | < 15 min | 7.35 min | 6.99 min |
Table 2: Validation Parameters for this compound RP-HPLC Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 10 - 60 | Not Specified |
| Correlation Coefficient (r²) | 0.9996 | > 0.998 |
| LOD (µg/mL) | 0.026 | 0.2 |
| LOQ (µg/mL) | 0.056 | 0.25 (for desloratadine) |
| Accuracy (% Recovery) | 99.06 - 100.60 | 98.0 - 102.5 (for desloratadine) |
| Precision (%RSD) | Intraday: 0.68, Interday: 0.61 | Not Specified |
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of this compound from tablet dosage forms.
Caption: Logical workflow for troubleshooting common RP-HPLC issues in this compound analysis.
References
Technical Support Center: Investigating Rupatadine-CYP3A4 Inhibitor Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential drug interactions of rupatadine with CYP3A4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound undergoes extensive presystemic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5] This process involves oxidation, N-dealkylation, and hydroxylation. Some of its metabolites, such as desloratadine and its hydroxylated forms, are active and contribute to the overall efficacy of the drug.
Q2: What is the clinical significance of co-administering this compound with a CYP3A4 inhibitor?
Concurrent use of this compound with potent or moderate CYP3A4 inhibitors can significantly increase the systemic exposure (both Cmax and AUC) of this compound. For instance, co-administration with the strong inhibitor ketoconazole increases this compound systemic exposure by approximately 10-fold, while the moderate inhibitor erythromycin increases it by 2- to 3-fold.
Q3: Are there any safety concerns associated with the increased this compound exposure due to CYP3A4 inhibition?
Despite the substantial increase in this compound plasma concentrations, clinical studies have not found this to be associated with any significant effect on the QT interval or an increase in adverse side effects. However, it is generally recommended to avoid the combination of this compound with potent CYP3A4 inhibitors and to exercise caution with moderate inhibitors.
Q4: Which specific CYP3A4 inhibitors should be avoided or used with caution with this compound?
-
Potent CYP3A4 Inhibitors (Avoid Concomitant Use): Itraconazole, ketoconazole, voriconazole, posaconazole, HIV protease inhibitors, clarithromycin, and nefazodone. Grapefruit juice is also a potent inhibitor and its consumption with this compound is not recommended.
-
Moderate CYP3A4 Inhibitors (Use with Caution): Erythromycin, fluconazole, and diltiazem.
Q5: Does this compound itself inhibit or induce CYP enzymes?
In vitro studies suggest that the risk of this compound inducing CYP1A2, CYP2B6, and CYP3A4 in the liver is unlikely. Based on in vivo data, this compound may act as a mild inhibitor of CYP3A4, which could necessitate dose adjustments for sensitive CYP3A4 substrates with a narrow therapeutic index.
Data Summary
The following table summarizes the pharmacokinetic interactions between this compound and known CYP3A4 inhibitors.
| Co-administered Drug | CYP3A4 Inhibition Strength | Effect on this compound AUC | Effect on this compound Cmax | Clinical Recommendations |
| Ketoconazole | Strong | ~10-fold increase | ~10-fold increase | Avoid co-administration |
| Erythromycin | Moderate | ~2-3-fold increase | ~2-3-fold increase | Use with caution |
| Grapefruit Juice | Potent | ~3.5-fold increase | Not specified | Not recommended |
| Azithromycin | Weak/None | No significant interaction | No significant interaction | Can be administered together |
| Fluoxetine (CYP2D6 inhibitor) | N/A (for CYP3A4) | No significant interaction | No significant interaction | Can be administered together |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)
This protocol provides a general framework for assessing the inhibitory potential of a compound on this compound metabolism in vitro.
1. Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
CYP3A4 Inhibitor (e.g., Ketoconazole as a positive control)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
2. Procedure:
-
Preparation: Prepare stock solutions of this compound, the test inhibitor, and the positive control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM, phosphate buffer, and this compound at a concentration around its Km (if known).
-
Pre-incubation: Add the test inhibitor or positive control at various concentrations to the incubation mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of a major this compound metabolite (e.g., desloratadine) using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Human Pharmacokinetic Drug Interaction Study
This protocol outlines a typical design for a clinical study to evaluate the effect of a CYP3A4 inhibitor on this compound pharmacokinetics.
1. Study Design:
-
A randomized, open-label, two-period, crossover study is a common design.
-
Healthy adult volunteers are typically enrolled.
2. Treatment Periods:
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 10 mg).
-
Washout Period: A sufficient washout period (at least 5-7 half-lives of this compound and the inhibitor) is required between the two treatment periods.
-
Period 2: Subjects receive the CYP3A4 inhibitor for a specified duration to achieve steady-state concentrations, followed by co-administration of a single oral dose of this compound.
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after this compound administration in both periods (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
4. Bioanalysis:
-
Plasma concentrations of this compound and its major metabolites (e.g., desloratadine) are determined using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for this compound in both periods:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Elimination half-life (t1/2).
-
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated to assess the magnitude of the interaction.
6. Safety and Tolerability:
-
Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro results | - Inconsistent pipetting- Instability of compounds or metabolites- Variability in microsome activity | - Use calibrated pipettes and consistent technique.- Assess compound stability in the incubation buffer.- Use a new lot of microsomes and pre-test for consistent activity. Run replicates. |
| No inhibition observed with a known inhibitor | - Incorrect concentration of the inhibitor- Inactive inhibitor stock solution- Low enzyme activity | - Verify the concentration and dilution of the inhibitor stock.- Prepare a fresh stock solution.- Check the activity of the liver microsomes with a known substrate. |
| Discrepancy between in vitro and in vivo findings | - In vitro model does not fully represent the in vivo situation (e.g., missing transporters, other metabolic pathways).- Role of active metabolites not considered.- Complex interactions (e.g., induction and inhibition). | - Consider using more complex in vitro systems like hepatocytes.- Quantify and assess the activity of major metabolites.- Design studies to investigate both induction and inhibition potential. |
| Unexpected adverse events in a clinical study | - Higher than expected drug exposure.- Pharmacodynamic interactions.- Subject-specific factors. | - Review pharmacokinetic data to confirm exposure levels.- Assess for potential pharmacodynamic interactions with the co-administered drug.- Investigate for any underlying medical conditions or genetic factors in the affected subjects. |
Visualizations
References
- 1. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS [raps.org]
- 5. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Enhancing Rupatadine Oral Bioavailability in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of rupatadine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound fumarate exhibits low and variable oral bioavailability primarily due to two factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3] This rapid metabolism reduces the amount of unchanged drug that reaches systemic circulation.
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound in preclinical models?
Several advanced formulation strategies have been investigated to overcome the bioavailability challenges of this compound. These include:
-
Oral Dispersible Tablets (ODTs): Particularly lyophilized ODTs, have shown promise in enhancing the dissolution and absorption of this compound.
-
Oral Fast-Dissolving Films (OFDFs): These films, often incorporating cyclodextrins, aim to improve solubility and allow for rapid drug release and pre-gastric absorption.[4]
-
Nano-emulsions: These formulations can increase the solubility and absorption of lipophilic drugs like this compound.
-
Nanoparticles: Polymeric nanoparticles, such as those made with Poly (lactic-co-glycolic acid) (PLGA), can encapsulate the drug to protect it from degradation and enhance its uptake.
-
Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based systems are known to improve the oral bioavailability of poorly soluble drugs.[5]
Troubleshooting Guides
Issue: Inconsistent pharmacokinetic (PK) data in preclinical studies.
-
Possible Cause: High variability in the absorption of standard this compound formulations. The bioavailability of this compound from a standard tablet has been reported to be only 45% of that from a simple oral solution, indicating formulation-dependent absorption.
-
Troubleshooting Tip: When conducting preclinical studies, consider using a solution of this compound as a control to establish a baseline for absorption. For solid dosage forms, ensure tight control over manufacturing parameters to minimize tablet-to-tablet variability.
Issue: Poor in vitro-in vivo correlation (IVIVC).
-
Possible Cause: In vitro dissolution studies may not fully capture the complex interplay of solubility, permeability, and first-pass metabolism that determines the in vivo bioavailability of this compound.
-
Troubleshooting Tip: While in vitro dissolution is a critical quality control parameter, supplement these studies with in vivo pharmacokinetic assessments in relevant animal models (e.g., rats, rabbits) to obtain a more accurate understanding of a formulation's performance.
Quantitative Data Summary
The following table summarizes the preclinical pharmacokinetic data for a lyophilized oral dispersible tablet (ODT) formulation of this compound compared to a commercially available product in Wistar rats.
| Formulation | Maximum Plasma Concentration (Cmax) (mcg/ml) |
| Marketed Product | Data not specified in the study |
| Lyophilized ODT | 78.88 |
Note: The study demonstrated that the lyophilized ODTs resulted in the highest Cmax for this compound compared to the marketed product and conventional ODTs prepared by direct compression, indicating enhanced bioavailability.
Experimental Protocols
Protocol 1: Preparation of Lyophilized Oral Dispersible Tablets (ODTs) of this compound
This protocol is based on a study that successfully enhanced the oral bioavailability of this compound in Wistar rats.
Materials:
-
This compound Fumarate
-
Eudragit E PO® (for taste masking and dissolution enhancement)
-
Superdisintegrants (e.g., Croscarmellose Sodium, Crospovidone, Sodium Starch Glycolate)
-
Mannitol (as a bulking agent and to provide a cooling sensation)
-
Aspartame (sweetener)
-
Flavoring agent
Method:
-
Preparation of the Aqueous Dispersion:
-
Disperse the superdisintegrants, mannitol, aspartame, and flavoring agent in purified water.
-
Separately, dissolve Eudragit E PO® in an acidic solution to form a clear solution.
-
Add the this compound fumarate to the Eudragit E PO® solution and stir until a clear solution is obtained.
-
Slowly add the drug-Eudragit solution to the aqueous dispersion of the other excipients under continuous stirring to form a homogenous suspension.
-
-
Lyophilization (Freeze-Drying):
-
Pour the suspension into pre-formed blister packs.
-
Freeze the samples in a lyophilizer at a suitable temperature (e.g., -40°C).
-
Apply a vacuum and gradually increase the temperature to sublimate the water, forming the porous ODTs.
-
Protocol 2: In Vivo Pharmacokinetic Study in Wistar Rats
This protocol outlines a general procedure for assessing the oral bioavailability of different this compound formulations in rats, based on methodologies described in the literature.
Animal Model:
-
Male Wistar rats (body weight 200-250 g)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups, with each group receiving a different this compound formulation (e.g., control suspension, lyophilized ODT, marketed product).
-
Administer a single oral dose of the formulation (e.g., 0.75 mg/ml) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalytical Method:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC (Area Under the Curve), using appropriate software.
-
Visualizations
Caption: Strategies to enhance this compound's oral bioavailability.
Caption: Preclinical evaluation workflow for this compound formulations.
References
- 1. tga.gov.au [tga.gov.au]
- 2. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review paper this compound: a novel second-generation antihistamine [termedia.pl]
- 4. researchgate.net [researchgate.net]
- 5. Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming formulation and delivery challenges for rupatadine in research settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common formulation and delivery challenges associated with rupatadine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| Formulation | |||
| F-01 | My this compound nanoformulation shows inconsistent particle size and aggregation. | 1. Inadequate mixing speed or time during formulation. 2. Suboptimal stabilizer concentration. 3. Poor solvent/anti-solvent mixing dynamics. 4. Variability in polymer or excipient quality.[1][2] | 1. Optimize homogenization speed and duration. 2. Perform a stabilizer concentration titration. 3. Control the rate of addition of the anti-solvent. 4. Ensure consistent quality of all formulation components. |
| F-02 | I'm observing phase separation in my this compound solid dispersion upon storage. | 1. The drug loading exceeds the polymer's miscibility capacity. 2. Absorption of moisture leading to plasticization and crystallization.[3] 3. Inappropriate polymer selection for this compound. | 1. Reduce the drug loading. 2. Store the solid dispersion in a desiccated environment. 3. Screen different polymers (e.g., PVP, HPMC-AS) for optimal miscibility. |
| F-03 | The oral fast-dissolving films (OFDFs) of this compound I've prepared are brittle and have poor mechanical strength. | 1. Incorrect plasticizer type or concentration. 2. High concentration of solid components (drug, fillers).[4] 3. Inappropriate film-forming polymer or viscosity grade.[5] | 1. Optimize the plasticizer (e.g., glycerol, PEG 400) concentration. 2. Reduce the solid content or incorporate a more flexible film former. 3. Experiment with different grades of HPMC or other film formers like pullulan. |
| F-04 | My this compound powder blend for tableting exhibits poor flowability. | 1. Irregular particle shape and size distribution. 2. Inter-particle cohesive forces. 3. High moisture content leading to stickiness. | 1. Employ granulation (wet or dry) to create more uniform granules. 2. Incorporate a glidant like colloidal silicon dioxide or talc. 3. Ensure proper drying of the powder blend and control humidity during manufacturing. |
| Analytical | |||
| A-01 | I'm seeing unexpected peaks in my RP-HPLC chromatogram for this compound. | 1. Contamination from solvents, glassware, or the HPLC system itself. 2. Degradation of this compound due to inappropriate sample handling or storage. 3. Presence of known impurities or degradation products. 4. "Ghost peaks" from the mobile phase gradient. | 1. Use high-purity solvents and meticulously clean all equipment. Run a blank gradient to identify system peaks. 2. Prepare samples fresh and store them protected from light and at appropriate temperatures. 3. Refer to literature on known this compound impurities and degradation products to identify the peaks. 4. Use a ghost peak trap column or ensure high purity of mobile phase additives. |
| A-02 | My content uniformity testing for low-dose this compound tablets is failing. | 1. Inadequate blending time or over-blending leading to segregation. 2. Poor flowability of the powder blend causing inconsistent die filling. 3. Particle size disparity between this compound and excipients. | 1. Optimize blending time and use a suitable blender for your batch size. 2. Improve powder flow through granulation or the addition of glidants. 3. Use excipients with a particle size similar to that of the micronized this compound. |
| A-03 | The dissolution profile of my this compound formulation is highly variable. | 1. Inconsistent disintegration of the dosage form. 2. Formation of drug agglomerates in the dissolution medium. 3. Adsorption of the drug onto the filter or vessel. | 1. Optimize the concentration of the superdisintegrant in the formulation. 2. Incorporate a wetting agent or surfactant in the formulation. 3. Evaluate filter compatibility and ensure proper sink conditions in the dissolution medium. |
Frequently Asked Questions (FAQs)
Physicochemical Properties and Stability
Q1: What are the key physicochemical properties of this compound to consider during formulation development?
A1: this compound fumarate is a white to off-white crystalline powder that is slightly hygroscopic. It is practically insoluble in water, which is a major challenge for oral delivery. Key properties are summarized below:
| Property | Value | Reference |
| Solubility in Water | 2.9 g/L | |
| Solubility in Organic Solvents | Soluble in methanol and ethanol; very slightly soluble in chloroform. | |
| pKa | Approximately 5.25 | |
| LogP | ~4.5 | Inferred from BCS Class II characteristics |
| BCS Classification | Class II (Low Solubility, High Permeability) |
Q2: How stable is this compound under different stress conditions?
A2: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown the following:
| Stress Condition | Extent of Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis (e.g., 1M HCl) | Slight degradation | Desloratadine and other related substances | |
| Alkaline Hydrolysis (e.g., 1M NaOH) | Slight degradation | Related substances | |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation | Multiple degradation products | |
| Thermal Degradation | Slight degradation | - | |
| Photolytic Degradation | Slight degradation | Multiple degradation products |
Formulation and Delivery Strategies
Q3: What are the most common strategies to enhance the oral bioavailability of this compound?
A3: Due to its poor aqueous solubility, various formulation strategies are employed to improve the dissolution rate and bioavailability of this compound. These include:
-
Nanoformulations: Such as nanoparticles and nano-emulsions, which increase the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its solubility.
-
Oral Fast-Dissolving Films (OFDFs): These films are designed to disintegrate rapidly in the oral cavity, allowing for pre-gastric absorption and bypassing first-pass metabolism.
Q4: What are the typical pharmacokinetic parameters of this compound in humans after oral administration of a 10 mg tablet?
A4: this compound is rapidly absorbed after oral administration. The key pharmacokinetic parameters are summarized below:
| Parameter | Value | Reference |
| Tmax (Time to peak plasma concentration) | ~0.75 - 1 hour | |
| Cmax (Peak plasma concentration) | 1.9 - 4.62 ng/mL | |
| AUC₀-t (Area under the curve) | 8.37 - 16.2 ng·h/mL | |
| Elimination Half-life (t½) | ~5.9 hours |
Experimental Protocols
1. Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.
1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
1.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound fumarate reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-60 µg/mL with the mobile phase to construct a calibration curve.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Make up to volume with the mobile phase and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
1.3. Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is typically around 7.35 minutes under these conditions.
2. Protocol: In Vitro Dissolution Testing of this compound Tablets
This protocol describes a standard method for evaluating the in vitro dissolution of this compound from a solid oral dosage form.
2.1. Dissolution Parameters
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.01 M HCl |
| Paddle Speed | 50 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |
2.2. Procedure
-
Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.
-
Start the apparatus and withdraw 5 mL samples at the specified time points.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry at 242 nm or the RP-HPLC method described above.
Visualizations
Signaling Pathways
This compound exerts its therapeutic effects through a dual mechanism of action: antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway and this compound's Point of Intervention.
Experimental Workflow
Caption: General Experimental Workflow for this compound Formulation Development and Evaluation.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Impact Of Excipient Variability On Drug Product Processing And Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orodispersible Films with this compound Fumarate Enclosed in Ethylcellulose Microparticles as Drug Delivery Platform with Taste-Masking Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT OF ORAL FAST-DISSOLVING FILMS OF this compound FUMARATE | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Rupatadine versus loratadine: a comparative efficacy study in preclinical models
A detailed guide for researchers and drug development professionals on the comparative preclinical efficacy of rupatadine and loratadine, focusing on their antihistaminic, anti-platelet-activating factor (PAF), and anti-inflammatory properties.
This guide provides an objective comparison of this compound and loratadine based on experimental data from various preclinical models. This compound is a second-generation antihistamine that uniquely functions as a dual antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.[1][2] Loratadine is also a second-generation antihistamine, which acts as a selective peripheral H1 receptor antagonist.[3] This guide outlines their distinct pharmacological profiles, supported by quantitative data, detailed experimental protocols, and visual diagrams of their mechanisms of action and experimental workflows.
Comparative Efficacy: Quantitative Data
The following tables summarize the key quantitative data from preclinical studies, highlighting the differences in potency and efficacy between this compound and loratadine.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Parameter | Model System | This compound | Loratadine | Key Finding |
| H1 Receptor Antagonism | Guinea Pig Ileum Contraction (pA₂) | 9.29[4] | - (this compound noted as more active)[5] | This compound shows very potent H1 receptor blockade. |
| H1 Receptor Binding | Guinea Pig Cerebellum Membranes (Kᵢ, µM) | 0.10 | - | Demonstrates high affinity for the H1 receptor. |
| PAF Receptor Antagonism | Washed Rabbit Platelets (pA₂) | 6.68 | Not Active | This compound is a potent PAF receptor antagonist, a feature absent in loratadine. |
| PAF Receptor Binding | Rabbit Platelet Membranes (Kᵢ, µM) | 0.55 | - | Shows sub-micromolar affinity for the PAF receptor. |
Table 2: Inhibition of Allergic and Inflammatory Responses (In Vitro)
| Parameter | Model System | This compound | Loratadine / Desloratadine¹ | Key Finding |
| PAF-Induced Platelet Aggregation | Human Platelet-Rich Plasma (IC₅₀, µM) | 0.68 | 142 | This compound is significantly more potent at inhibiting PAF-induced platelet aggregation. |
| PAF-Induced Platelet Aggregation | Washed Rabbit Platelets (IC₅₀, µM) | 0.20 | >200 | Confirms this compound's superior anti-PAF activity. |
| PAF-Induced Mast Cell Degranulation (% Inhibition of β-hexosaminidase release at 10µM) | Human Mast Cell Line (LAD2) | ~46% | No significant effect (Desloratadine) | This compound effectively inhibits mast cell degranulation triggered by PAF. |
| Inhibition of Cytokine Release (IL-6, IL-8) | Histamine-activated HUVEC cells | Lowest IC₅₀ among tested antihistamines | Higher IC₅₀ (tested as Desloratadine) | This compound shows potent anti-inflammatory effects by inhibiting cytokine secretion. |
¹Desloratadine is the primary active metabolite of loratadine and is often used in in vitro studies.
Table 3: Efficacy in Animal Models (In Vivo)
| Parameter | Model System | This compound | Loratadine | Key Finding |
| Histamine-Induced Hypotension (ID₅₀, mg/kg i.v.) | Rat | 1.4 | - | Demonstrates potent in vivo antihistaminic effect. |
| PAF-Induced Hypotension (ID₅₀, mg/kg i.v.) | Rat | 0.44 | - | Shows strong in vivo anti-PAF activity. |
| PAF-Induced Mortality (ID₅₀, mg/kg p.o.) | Mouse | 3.0 | Not Active | This compound provides protection against systemic PAF effects. |
| Antigen-Induced Vascular Permeability | Sensitized Beagle Dogs | Stronger inhibition than loratadine | Weaker inhibition | This compound shows superior efficacy in an in vivo allergy model. |
| Histamine-Induced Wheal | Dogs | Potent Inhibition | Potent Inhibition | Both drugs are effective against histamine-induced skin reactions. |
| PAF-Induced Wheal | Dogs | Potent Inhibition | Not Active | Only this compound inhibits PAF-induced skin reactions, confirming its dual action. |
Experimental Protocols
Detailed methodologies for key preclinical assays used to compare this compound and loratadine are provided below.
Mast Cell Degranulation Assay
This assay quantifies the ability of a compound to inhibit the release of inflammatory mediators from mast cells upon stimulation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media. For primary cells, human mast cells can be differentiated from CD34+ progenitor cells.
-
Stimulation: Cells are washed and resuspended in a buffered solution (e.g., Tyrode's buffer). They are then pre-incubated with various concentrations of this compound, loratadine, or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Degranulation Induction: Degranulation is triggered by adding a stimulant such as Platelet-Activating Factor (PAF) or by cross-linking IgE receptors with an antigen or anti-IgE antibody.
-
Quantification of Mediator Release: The reaction is stopped by centrifugation at 4°C. The supernatant is collected to measure the released mediators.
-
β-Hexosaminidase Activity: A chromogenic substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant. The enzymatic activity, proportional to the amount of degranulation, is measured spectrophotometrically at 405 nm.
-
Histamine/Cytokine Release: The concentration of histamine or specific cytokines (e.g., TNF-α, IL-8) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the mediator release in drug-treated samples to the vehicle-treated control.
PAF-Induced Platelet Aggregation Assay
This assay measures a compound's ability to block platelet aggregation induced by PAF, a key measure of anti-PAF activity.
-
Sample Preparation: Whole blood is collected from healthy human donors or animals (e.g., rabbits) into tubes containing an anticoagulant like sodium citrate. Platelet-Rich Plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 240 x g for 10 minutes). Platelet-Poor Plasma (PPP) is obtained by further centrifugation at a higher speed and is used to set the 100% aggregation baseline.
-
Assay Procedure: The assay is performed in an aggregometer. A cuvette containing PRP is warmed to 37°C with a stirring bar.
-
Incubation: this compound, loratadine, or a vehicle control is added to the PRP and incubated for a short period (e.g., 2 minutes).
-
Aggregation Induction: A specific concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The aggregometer records this change in light transmission over time. The maximum aggregation percentage is recorded.
-
Data Analysis: The inhibitory effect of the drug is determined by comparing the aggregation curve in its presence to that of the vehicle control. IC₅₀ values (the concentration required to inhibit 50% of the aggregation response) are calculated.
Histamine-Induced Guinea Pig Ileum Contraction Assay
This classic bioassay assesses the H1 antihistaminic activity of a compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the terminal ileum is excised. The segment is cleaned of its contents and mesenteric attachments.
-
Mounting: A 2-3 cm piece of the ileum is mounted vertically in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 32-37°C and aerated with oxygen. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension (e.g., 0.5-1.0 g) for 30-60 minutes, with regular washes.
-
Dose-Response Curve:
-
Histamine: Cumulative or single doses of histamine are added to the bath to establish a dose-response curve for contraction.
-
Inhibition: The tissue is pre-incubated with a fixed concentration of an antagonist (this compound or loratadine) for a set time. The histamine dose-response curve is then repeated in the presence of the antagonist.
-
-
Data Analysis: The antagonist's effect is quantified by the rightward shift of the histamine dose-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve, is calculated to determine the antagonist's potency.
Visualizations: Mechanisms and Workflows
Mechanism of Action Comparison
Experimental Workflow: Mast Cell Degranulation Assay
Signaling Pathway Inhibition
// Drug Actions this compound -> H1R [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks"]; this compound -> PAFR [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks"]; Loratadine -> H1R [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks"]; Loratadine -> TAK1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\n(Anti-inflammatory\nEffect)"]; Loratadine -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\n(Anti-inflammatory\nEffect)"];
// Pathways Allergen -> Degranulation; Allergen -> Histamine; Allergen -> PAF; Histamine -> H1R; PAF -> PAFR; H1R -> PLC; PAFR -> PLC; PLC -> Ca; Ca -> Degranulation; H1R -> NFkB; PAFR -> NFkB; TAK1 -> AP1; NFkB -> Cytokines; AP1 -> Cytokines; } .dot Caption: Simplified allergic and inflammatory signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
Rupatadine Demonstrates Significant PAF Receptor Antagonism While Desloratadine Shows Negligible Affinity
A comparative analysis of the platelet-activating factor (PAF) receptor binding affinities of the second-generation antihistamines, rupatadine and desloratadine, reveals a significant difference in their pharmacological profiles. Experimental data conclusively show that this compound is a potent antagonist of the PAF receptor, a key mediator in allergic and inflammatory responses. In contrast, desloratadine's activity at the PAF receptor is negligible, positioning it primarily as a selective histamine H1 receptor antagonist.
This compound's dual action as an antagonist of both the histamine H1 receptor and the PAF receptor provides a broader mechanism for the management of allergic conditions.[1][2][3][4] This dual antagonism is a distinguishing feature compared to other second-generation antihistamines like desloratadine.
Quantitative Comparison of PAF Receptor Binding Affinities
Experimental studies have quantified this compound's binding affinity for the PAF receptor, demonstrating its potent antagonist properties. In contrast, direct quantitative binding data for desloratadine at the PAF receptor is scarce in the literature, with studies consistently indicating a lack of significant interaction.[5]
| Drug | Parameter | Value | Species/System | Reference |
| This compound | Ki (app) | 0.55 µM | Rabbit platelet membranes | |
| IC50 | 0.68 µM | Human platelet-rich plasma | ||
| IC50 | 0.20 µM | Washed rabbit platelets | ||
| Desloratadine | PAF-induced mast cell degranulation | No significant inhibition | Human mast cell line (LAD2) and primary human lung mast cells |
Table 1: PAF Receptor Binding Affinities of this compound and Desloratadine. Ki (apparent inhibitory constant) and IC50 (half-maximal inhibitory concentration) values for this compound are presented. For desloratadine, studies have shown a lack of significant inhibitory effect on PAF-induced responses.
Experimental Methodologies
The determination of PAF receptor binding affinity typically involves competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., this compound or desloratadine) to displace a known radiolabeled ligand that specifically binds to the PAF receptor.
General Protocol for a Competitive PAF Receptor Binding Assay:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues known to express the PAF receptor, such as rabbit platelets or human cell lines.
-
Radioligand: A tritiated PAF receptor antagonist, such as [3H]WEB-2086, is commonly used as the radioligand.
-
Incubation: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. Portico [access.portico.org]
- 2. This compound, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: pharmacological profile and its use in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Validation of Rupatadine's Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of rupatadine with other alternatives, supported by experimental data. This compound, a second-generation antihistamine, distinguishes itself through a dual mechanism of action, acting as both a potent and selective histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2][3] This unique pharmacological profile contributes to its broad anti-inflammatory and anti-allergic properties, which have been validated in a variety of preclinical in vivo models.
Comparative Efficacy of this compound: Quantitative Data
The following tables summarize the in vivo efficacy of this compound in comparison to other antihistamines and a PAF antagonist in various animal models of inflammation.
Table 1: Anti-Histamine Activity of this compound and Comparators
| In Vivo Model | Species | Parameter | This compound | Loratadine | Terfenadine | Cetirizine | Fexofenadine | Reference |
| Histamine-Induced Ileum Contraction | Guinea Pig | Ki (nM) | 102 | 127 | 144 | - | - | [4] |
| Histamine-Induced Bronchoconstriction | Guinea Pig | ID50 (µg/kg, i.v.) | 113 | - | - | - | - | [5] |
| Histamine-Induced Hypotension | Rat | ID50 (mg/kg, i.v.) | 1.4 | - | - | - | - | |
| Histamine-Induced Cutaneous Wheal | Dog | % Inhibition (1 mg/kg, p.o. at 26h) | 42 | - | - | - | - |
Table 2: Anti-Platelet-Activating Factor (PAF) Activity of this compound and Comparators
| In Vivo Model | Species | Parameter | This compound | WEB-2086 (PAF Antagonist) | Loratadine | Cetirizine | Terfenadine | Reference |
| PAF-Induced Bronchoconstriction | Guinea Pig | ID50 (µg/kg, i.v.) | 9.6 | - | - | - | - | |
| PAF-Induced Hypotension | Rat | ID50 (mg/kg, i.v.) | 0.44 | - | - | - | - | |
| PAF-Induced Mortality | Mouse | ID50 (mg/kg, i.v.) | 0.31 | - | - | - | - | |
| PAF-Induced Mortality | Mouse | ID50 (mg/kg, p.o.) | 3.0 | - | - | - | - | |
| PAF-Induced Cutaneous Wheal | Dog | % Inhibition (1 mg/kg, p.o. at 26h) | 34 | - | - | - | - |
Table 3: Efficacy in Endotoxin-Induced Inflammation
| In Vivo Model | Species | Parameter | This compound | Reference |
| Endotoxin-Induced Mortality | Mouse | ID50 (mg/kg, i.v.) | 1.6 | |
| Endotoxin-Induced Mortality | Rat | ID50 (mg/kg, i.v.) | 0.66 |
Signaling Pathways of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by antagonizing two key G-protein coupled receptors involved in the inflammatory cascade: the histamine H1 receptor (H1R) and the platelet-activating factor receptor (PAFR).
Histamine H1 Receptor Antagonism
Histamine, a primary mediator of allergic reactions, binds to H1 receptors on various cells, including smooth muscle and endothelial cells. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. This compound, by acting as an inverse agonist at the H1 receptor, blocks this cascade, thereby preventing the downstream inflammatory effects of histamine.
Platelet-Activating Factor (PAF) Receptor Antagonism
PAF is a potent phospholipid mediator that plays a crucial role in inflammation and allergic responses. Its binding to the PAF receptor, also a G-protein coupled receptor, initiates a signaling cascade that involves the activation of phospholipases and protein kinases. This ultimately leads to the activation of transcription factors, including NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines. By blocking the PAF receptor, this compound inhibits these downstream effects, contributing significantly to its anti-inflammatory profile.
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the validation of this compound's anti-inflammatory effects.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to protect against histamine-induced airway narrowing.
Protocol Details:
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.
-
Anesthesia: Animals are anesthetized, often with urethane administered intraperitoneally.
-
Surgical Preparation: A cannula is inserted into the trachea for artificial ventilation and measurement of pulmonary inflation pressure (Ppi). A catheter is placed in a jugular vein for intravenous administration of substances.
-
Drug Administration: this compound or the vehicle is administered intravenously or orally at various doses prior to the histamine challenge.
-
Histamine Challenge: A standardized dose of histamine is administered intravenously to induce bronchoconstriction, which is measured as an increase in Ppi.
-
Measurement: The peak increase in Ppi is recorded.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the histamine-induced increase in Ppi compared to the vehicle-treated group. The ID50 (the dose required to inhibit the response by 50%) is then determined.
PAF-Induced Hypotension in Rats
This model evaluates the ability of a compound to counteract the blood pressure-lowering effect of PAF.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, for example, with sodium pentobarbital.
-
Surgical Preparation: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for infusions.
-
Drug Administration: this compound or vehicle is administered intravenously.
-
PAF Challenge: A bolus injection or continuous infusion of PAF is administered intravenously to induce a hypotensive response.
-
Measurement: Mean arterial blood pressure is continuously recorded.
-
Data Analysis: The inhibitory effect of this compound is determined by the percentage reduction in the PAF-induced fall in blood pressure compared to control animals. The ID50 is calculated from the dose-response curve.
Endotoxin-Induced Mortality in Mice
This model is used to assess the protective effects of a compound against the lethal effects of systemic inflammation induced by endotoxin (lipopolysaccharide, LPS).
Protocol Details:
-
Animals: Male Swiss mice are frequently used.
-
Drug Administration: this compound or vehicle is administered at various doses, typically intravenously or orally, at a set time before the endotoxin challenge.
-
Endotoxin Challenge: A lethal dose of endotoxin (lipopolysaccharide from E. coli) is injected intravenously.
-
Observation: The animals are monitored for a defined period (e.g., 48 hours), and the number of survivors in each group is recorded.
-
Data Analysis: The percentage of survival is calculated for each dose of this compound. The ID50, representing the dose at which 50% of the animals are protected from endotoxin-induced lethality, is determined.
Histamine- and PAF-Induced Cutaneous Wheal Reaction in Dogs
This model allows for the simultaneous evaluation of a compound's ability to inhibit the cutaneous reactions induced by both histamine and PAF.
Protocol Details:
-
Animals: Beagle dogs are a commonly used species for this model.
-
Drug Administration: this compound or a placebo is administered orally.
-
Intradermal Injections: After a specified time following drug administration, standardized amounts of histamine and PAF are injected intradermally at marked sites on the animal's clipped skin.
-
Measurement: The resulting wheal and flare responses are traced or digitally imaged at peak response time (usually 15-30 minutes post-injection). The area of the wheal is then calculated.
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the wheal area induced by both histamine and PAF, compared to the control.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates TLR4/MYD88/NF-κB and AKT/PI3K signaling pathways, attenuating sepsis-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity Profile of Rupatadine with Other Antihistamines: A Comparative Guide
Rupatadine is a second-generation antihistamine distinguished by its dual mechanism of action, acting as a potent and selective antagonist for both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This unique pharmacological profile suggests potential therapeutic advantages in the management of allergic disorders where both mediators play a significant role.[4][5] This guide provides a comparative analysis of this compound's cross-reactivity profile with other antihistamines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Binding Affinity of Antihistamines
The binding affinity of an antihistamine to its target receptors is a key determinant of its potency and potential for cross-reactivity. The inhibitory constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Antihistamine | H1 Receptor Ki (nM) | PAF Receptor Ki (nM) | Other Receptor Interactions |
| This compound | 1.4 - 102 | 550 | Selective for H1 and PAF receptors. |
| Desloratadine | 1.6 | Not significant | High affinity for H1 receptor. |
| Levocetirizine | 9.4 | Not significant | High affinity for H1 receptor. |
| Fexofenadine | 40.3 | Not significant | Selective for H1 receptor. |
| Loratadine | 127 | Not significant | Selective for H1 receptor. |
| Cetirizine | - | Not significant | High affinity for H1 receptor. |
| Terfenadine | 144 | Not significant | Associated with cardiac side effects. |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay determines the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of this compound and other antihistamines for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test compounds: this compound and other antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate the cell membrane homogenates with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Platelet-Activating Factor (PAF) Receptor Antagonism Assay (Platelet Aggregation)
This ex vivo assay assesses the ability of a compound to inhibit PAF-induced platelet aggregation, providing a functional measure of PAF receptor antagonism.
Objective: To evaluate the anti-PAF activity of this compound in comparison to other antihistamines.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors or washed rabbit platelets (WRP).
-
Platelet-Activating Factor (PAF) as the agonist.
-
Test compounds: this compound and other antihistamines.
-
Platelet aggregometer.
Procedure:
-
Preparation: Prepare PRP or WRP and place it in the aggregometer cuvettes.
-
Pre-incubation: Add the test compound at various concentrations to the platelet suspension and incubate for a short period.
-
Aggregation Induction: Add PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the concentration of the test compound that inhibits PAF-induced platelet aggregation by 50% (IC50).
In Vivo Assessment of Antihistaminic Activity (Histamine-Induced Wheal and Flare Test)
This in vivo method evaluates the antihistaminic effect of a drug directly in human subjects.
Objective: To assess the in vivo efficacy and duration of action of this compound and other antihistamines.
Procedure:
-
Baseline Measurement: Induce a wheal and flare response by intradermal injection or skin prick test with histamine. Measure the size of the wheal and flare.
-
Drug Administration: Administer a single dose of the test antihistamine or placebo to the subjects.
-
Post-Dose Challenge: At specific time points after drug administration, re-challenge the skin with histamine at a different site.
-
Measurement: Measure the size of the resulting wheal and flare at each time point.
-
Data Analysis: Compare the size of the wheal and flare responses before and after drug administration to determine the percentage of inhibition and the duration of the antihistaminic effect.
Visualizing Molecular Interactions and Experimental Processes
Caption: H1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Assessing Antihistamine Cross-Reactivity.
Comparative Analysis of Cross-Reactivity
This compound exhibits a distinct cross-reactivity profile compared to other second-generation antihistamines due to its dual antagonism of H1 and PAF receptors.
-
H1 Receptor Affinity: this compound demonstrates high affinity for the H1 receptor, comparable to or greater than other antihistamines like desloratadine and levocetirizine in some studies. In functional assays, such as the histamine-induced guinea pig ileum contraction, this compound was found to be more potent than terfenadine, loratadine, and cetirizine.
-
PAF Receptor Antagonism: This is the key differentiating feature of this compound. While most other antihistamines, including loratadine, cetirizine, and fexofenadine, show little to no activity at the PAF receptor, this compound is a potent PAF antagonist. This anti-PAF activity has been demonstrated in vitro through the inhibition of PAF-induced platelet aggregation and in vivo by the inhibition of PAF-induced wheals. The PAF antagonist effects of this compound are reported to be close to those of dedicated PAF antagonists like WEB-2086.
-
Selectivity: this compound is highly selective for H1 and PAF receptors, with no significant effects on other receptors such as muscarinic, serotonergic, or leukotriene receptors. This high selectivity contributes to its favorable side-effect profile, particularly the low incidence of sedative effects, as it has limited penetration of the blood-brain barrier.
-
Anti-Inflammatory Properties: Beyond receptor antagonism, this compound has shown other anti-allergic properties, such as the inhibition of mast cell degranulation and the release of pro-inflammatory cytokines like TNF-α. It has also been shown to be more effective than cetirizine, fexofenadine, loratadine, and mizolastine in inhibiting neutrophil chemotaxis. These effects may be partly attributable to its anti-PAF activity.
Conclusion
The cross-reactivity profile of this compound is unique among second-generation antihistamines due to its dual antagonism of both histamine H1 and PAF receptors. Experimental data consistently demonstrates its high affinity for the H1 receptor, comparable or superior to many other commonly used antihistamines. Crucially, its potent anti-PAF activity distinguishes it from other drugs in its class, which largely lack this property. This dual mechanism of action, combined with a high degree of selectivity and additional anti-inflammatory effects, makes this compound a valuable therapeutic option for allergic conditions where both histamine and PAF are key pathological mediators. Further research into the clinical implications of this dual antagonism is warranted to fully elucidate its therapeutic benefits.
References
- 1. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rupa | 10 mg | Tablet | রুপা ১০ মি.গ্রা. ট্যাবলেট | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. Pharmacological profile, efficacy and safety of this compound in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rupatadine vs. Bilastine: A Comparative Analysis of Histamine-Induced Response Suppression
In the landscape of second-generation H1 antihistamines, rupatadine and bilastine represent prominent therapeutic options for allergic conditions. This guide provides a detailed, data-driven comparison of their efficacy in suppressing histamine-induced physiological responses, tailored for researchers, scientists, and drug development professionals. The following sections objectively evaluate their performance based on key experimental data, focusing on pharmacodynamic parameters such as wheal and flare inhibition, onset and duration of action, and receptor binding characteristics.
Pharmacodynamic Comparison: Suppression of Histamine-Induced Wheal and Flare
A pivotal head-to-head clinical study provides the most direct comparison of the antihistaminic activity of this compound and bilastine. The study, a crossover, randomized, double-blind, placebo-controlled trial, assessed the suppression of histamine-induced wheal and flare responses in healthy volunteers.
Quantitative Analysis of Wheal and Flare Inhibition
The study demonstrated that bilastine 20 mg induced a significantly greater inhibition of both wheal and flare responses compared to this compound 10 mg throughout a 24-hour observation period.[1][2]
Table 1: Maximum Inhibition of Histamine-Induced Wheal and Flare Response [1][2]
| Parameter | Bilastine 20 mg | This compound 10 mg | Desloratadine 5 mg (comparator) | Placebo |
| Maximum Wheal Inhibition | 83% | 37% | 38% | 7.3% |
| Time to Maximum Wheal Inhibition | 6 hours | 6 hours | 6 hours | N/A |
| Maximum Flare Inhibition | 86.9% | 52.5% | 53.9% | 24.2% |
| Time to Maximum Flare Inhibition | 2 hours | 24 hours | 9 hours | N/A |
Table 2: Onset and Duration of Action in Histamine-Induced Response Suppression [1]
| Parameter | Bilastine 20 mg | This compound 10 mg |
| Onset of Action (Wheal Inhibition) | 1 hour | 4 hours |
| Onset of Action (Flare Inhibition) | 30 minutes | 4 hours |
| Significant Wheal Inhibition vs. Placebo | From 1 to 24 hours | At 4 hours |
| Significant Flare Inhibition vs. Placebo | From 30 minutes to 24 hours | At 4 hours |
| Inhibition at 24 hours (Flare) | 74.6% | 52.5% |
Suppression of Itching Sensation
In the same comparative study, only bilastine demonstrated a statistically significant reduction in the subjective sensation of itching compared to placebo. Bilastine was significantly more effective than this compound in reducing itching sensation between 2 and 9 hours post-administration.
Receptor Binding and Mechanism of Action
Both this compound and bilastine are selective H1 receptor antagonists, functioning as inverse agonists to stabilize the inactive conformation of the H1 receptor. However, their molecular interactions and additional properties differ.
Bilastine exhibits high specificity and affinity for the H1 receptor, with an affinity reported to be 3 and 6 times higher than that of cetirizine and fexofenadine, respectively. It has negligible affinity for other receptor types.
Signaling Pathway of Histamine H1 Receptor Activation
The binding of histamine to the H1 receptor initiates a cascade of intracellular events, leading to the classic allergic response. The diagram below illustrates this signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols
The primary data for this comparison is derived from a study employing the histamine-induced wheal and flare model. The methodology is summarized below.
Histamine-Induced Wheal and Flare Suppression Study
-
Study Design: A crossover, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Twenty-four healthy volunteers aged 18-40 years.
-
Treatments: Single oral doses of bilastine 20 mg, this compound 10 mg, desloratadine 5 mg, and placebo.
-
Procedure:
-
A baseline wheal and flare response was established for each participant.
-
Participants received one of the four treatments in a randomized order, with washout periods between each treatment phase.
-
At 0.5, 1, 2, 4, 6, 9, 12, and 24 hours after drug administration, a histamine-induced response was triggered by an intradermal injection of histamine (5 μg).
-
Fifteen minutes after each histamine injection, the surface areas of the resulting wheal and flare were measured and quantified using a digital imaging system (Visitrak System).
-
The subjective itching sensation was evaluated at the same time points using a 100 mm visual analog scale (VAS).
-
-
Primary Outcome: The percentage reduction in wheal and flare areas after each active treatment compared with the corresponding basal values.
Experimental Workflow
The workflow for the histamine-induced wheal and flare suppression study is outlined in the diagram below.
Caption: Crossover Study Experimental Workflow.
Conclusion
Based on the available experimental data from a direct comparative study, bilastine demonstrates a more potent, rapid, and sustained suppression of histamine-induced wheal and flare responses compared to this compound at their standard clinical doses. Furthermore, bilastine showed a significant effect in reducing itching sensation, a clinical benefit not observed with this compound in the same study.
This compound's unique dual antagonism of both H1 and PAF receptors suggests a potential for broader anti-inflammatory effects, which may be advantageous in certain clinical scenarios. However, in the context of direct histamine-induced cutaneous responses, the evidence points to a superior pharmacodynamic profile for bilastine.
For researchers and drug development professionals, these findings highlight the distinct pharmacodynamic profiles of these two second-generation antihistamines. The choice between these agents in a clinical or developmental context may be guided by the desired onset of action, the specific symptoms being targeted (e.g., itching), and the potential therapeutic benefit of PAF antagonism. Further head-to-head clinical trials in specific allergic disease populations are warranted to fully elucidate their comparative therapeutic efficacy.
References
Comparative Analysis of Rupatadine and Cetirizine on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of rupatadine and cetirizine on mast cell degranulation, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these two second-generation antihistamines.
Introduction
Mast cell degranulation is a critical event in the pathophysiology of allergic and inflammatory conditions. Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), mast cells release a plethora of pre-formed and newly synthesized inflammatory mediators. These mediators, such as histamine, proteases, cytokines, and lipid mediators, are responsible for the clinical manifestations of allergic reactions. This compound and cetirizine are widely used second-generation H1 receptor antagonists for the management of allergic disorders. While both drugs effectively block the action of histamine at its receptor, evidence suggests they may also possess additional anti-inflammatory properties, including the ability to modulate mast cell degranulation. This guide provides a comparative analysis of their effects on this fundamental process.
Quantitative Data on Mast Cell Mediator Release Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and cetirizine on the release of key mediators from mast cells. It is important to note that the data are compiled from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Inhibition of Histamine and β-Hexosaminidase Release
| Drug | Cell Type | Stimulus | Concentration | % Inhibition of Histamine Release | % Inhibition of β-Hexosaminidase Release | Reference |
| This compound | LAD2 cells | Substance P (10 µM) | 10 µM | 13% | Not Reported | |
| LAD2 cells | Substance P (10 µM) | 50 µM | 88% | Not Reported | [1] | |
| LAD2 cells | PAF (1 µM) | 1 µM | Reported, not quantified | Not Reported | [2][3] | |
| LAD2 cells | PAF (1 µM) | 10 µM | Reported, not quantified | 53% | ||
| hLMCs | PAF | 10 µM | Reported, not quantified | Inhibitory effect reported | ||
| Cetirizine | Rat Peritoneal Mast Cells | Compound 48/80 | 100 µM | Significant reduction in degranulating cells | Not Reported | |
| Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | Marked reduction in degranulating cells | Not Reported | ||
| Cutaneous tissue (in vivo) | Allergen | 20 mg (oral) | No significant alteration | Not Reported | ||
| Levocetirizine * | LAD2 cells | PAF (1 µM) | 5 µM | Reported, not quantified | Inhibitory effect reported |
*Levocetirizine is the active enantiomer of cetirizine.
Table 2: Inhibition of Cytokine and Other Inflammatory Mediator Release
| Drug | Cell Type | Stimulus | Concentration | Mediator | % Inhibition | Reference |
| This compound | HMC-1 cells | IL-1 | 50 µM | IL-6 | 80% | |
| LAD2 cells | Substance P (10 µM) | 50 µM | IL-8 | 80% | ||
| LAD2 cells | Substance P (10 µM) | 50 µM | VEGF | 73% | ||
| Cord blood-derived mast cells | IgE/anti-IgE | 25-50 µM | IL-6, IL-8, IL-10, IL-13, TNF | Inhibition reported | ||
| LAD2 cells | PAF (0.001-0.1 µmol/L) | 25 µmol/L | IL-8, TNF | Inhibition reported | ||
| Cetirizine | Cutaneous tissue (in vivo) | Allergen | 20 mg (oral) | Prostaglandin D2 | ~50% at 5th hour |
Mechanisms of Action and Signaling Pathways
This compound and cetirizine differ in their mechanisms of action beyond H1 receptor antagonism, which contributes to their distinct effects on mast cell degranulation.
This compound exhibits a dual mechanism of action by antagonizing both histamine H1 receptors and platelet-activating factor (PAF) receptors. PAF is a potent inflammatory lipid mediator that can induce mast cell degranulation. By blocking PAF receptors on mast cells, this compound can inhibit PAF-induced signaling cascades that lead to the release of inflammatory mediators.
Cetirizine , in addition to its H1 receptor antagonist activity, has been reported to possess mast cell-stabilizing properties, particularly at higher concentrations. The precise mechanism of this stabilizing effect is not fully elucidated but may involve modulation of intracellular signaling pathways that are crucial for the degranulation process. Some evidence also suggests that cetirizine can inhibit the JAK2-STAT3 pathway in lung tissue of asthmatic mice, which may contribute to its anti-inflammatory effects.
Figure 1: Simplified signaling pathways of mast cell degranulation and points of inhibition for this compound and cetirizine.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to assess mast cell degranulation.
β-Hexosaminidase Release Assay
This colorimetric assay is a common method to quantify mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon degranulation.
Protocol:
-
Cell Culture and Sensitization: Mast cells (e.g., LAD2 cell line or primary human mast cells) are cultured in an appropriate medium. For IgE-mediated degranulation, cells are sensitized with IgE overnight.
-
Drug Incubation: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with various concentrations of the test compound (this compound or cetirizine) or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Mast cell degranulation is induced by adding a specific stimulus (e.g., anti-IgE, substance P, PAF). A negative control (unstimulated cells) and a positive control for maximum release (e.g., cell lysis with Triton X-100) are included.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by transferring the plates to ice.
-
Sample Collection: The cell suspension is centrifuged to pellet the cells. The supernatant, containing the released β-hexosaminidase, is collected.
-
Enzymatic Assay: An aliquot of the supernatant is transferred to a new plate. The substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added, and the mixture is incubated.
-
Measurement: The reaction is stopped, and the absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the maximum release control after subtracting the spontaneous release from the negative control.
Figure 2: General experimental workflow for a β-hexosaminidase release assay.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells.
Protocol:
-
Cell Preparation and Drug Incubation: Similar to the β-hexosaminidase assay, mast cells are prepared and pre-incubated with the test compounds.
-
Stimulation: Degranulation is triggered with an appropriate stimulus.
-
Sample Collection: The reaction is stopped, and the supernatant is collected after centrifugation.
-
Histamine Measurement: The histamine content in the supernatant is quantified using a sensitive method, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that uses an antibody specific for histamine.
-
Fluorometric Assay: This method involves the condensation of histamine with o-phthalaldehyde (OPT) to form a fluorescent product.
-
-
Calculation: The amount of histamine released is determined by comparing the sample measurements to a standard curve of known histamine concentrations. The percentage of inhibition is then calculated.
Conclusion
The available in vitro evidence suggests that both this compound and cetirizine can inhibit mast cell degranulation, but they appear to do so through different primary mechanisms and with varying efficacy depending on the stimulus.
This compound demonstrates a broader inhibitory profile, effectively reducing the release of histamine and a range of pro-inflammatory cytokines in response to various stimuli, including neuropeptides and PAF. Its dual antagonism of both H1 and PAF receptors provides a multi-faceted approach to dampening the allergic inflammatory cascade, not only by blocking the effects of histamine post-release but also by inhibiting a key pathway of mast cell activation.
Cetirizine 's effect on mast cell degranulation appears to be more conditional, with significant inhibition observed at higher concentrations. While some in vivo studies have not shown a significant inhibition of histamine release, others have demonstrated a reduction in other inflammatory mediators like prostaglandin D2. Its potential mast cell-stabilizing properties suggest a direct but perhaps less potent effect on the degranulation machinery compared to the dual-action of this compound.
References
Evaluating Rupatadine versus Levocetirizine in the Inhibition of Platelet-Activating Factor (PAF)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of rupatadine and levocetirizine in inhibiting the effects of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in allergic and inflammatory responses. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the distinct pharmacological profiles of these two second-generation antihistamines.
Executive Summary
This compound distinguishes itself from other antihistamines, including levocetirizine, through its dual mechanism of action, acting as both a histamine H1 receptor antagonist and a PAF receptor antagonist.[1][2][3][4] Levocetirizine, the active enantiomer of cetirizine, is a potent and selective H1 receptor antagonist with some anti-inflammatory properties, but it does not exhibit direct, potent PAF receptor antagonism.[5] Experimental data consistently demonstrates this compound's superior ability to inhibit PAF-induced effects both in vitro and in vivo when compared to levocetirizine.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies evaluating the PAF-inhibitory effects of this compound and levocetirizine.
Table 1: In Vitro Inhibition of PAF-Induced Mast Cell Degranulation
| Compound | Cell Type | Assay | Concentration | % Inhibition | Reference |
| This compound | LAD2 | β-hexosaminidase release | 5 µM | Significant Inhibition | |
| 10 µM | Significant Inhibition | ||||
| Levocetirizine | LAD2 | β-hexosaminidase release | 5 µM | Significant Inhibition | |
| 10 µM | No Significant Inhibition | ||||
| This compound | LAD2 | Histamine release | 1-10 µM | Significant Inhibition | |
| Levocetirizine | LAD2 | Histamine release | 1-10 µM | Significant Inhibition | |
| This compound | hLMCs | Histamine release | 10 µM | Significant Inhibition | |
| Levocetirizine | hLMCs | Histamine release | 10 µM | No Significant Inhibition |
LAD2: Human mast cell line; hLMCs: human lung mast cells.
Table 2: In Vivo Inhibition of PAF-Induced Nasal Symptoms in Allergic Rhinitis Patients
| Treatment | Parameter | Measurement Time | % Reduction vs. Placebo | p-value | Reference |
| This compound (20 mg) | Total 4 Nasal Symptom Score (T4SS) | 60 minutes | 73% | < 0.05 | |
| Levocetirizine (10 mg) | Total 4 Nasal Symptom Score (T4SS) | 60 minutes | 23% | Not Significant | |
| This compound (20 mg) | T4SS Area Under the Curve (AUC) | 30-240 minutes | 54% | < 0.05 | |
| Levocetirizine (10 mg) | T4SS Area Under the Curve (AUC) | 30-240 minutes | Not Significant | Not Significant |
Table 3: PAF Receptor Antagonist Activity
| Compound | Parameter | Value | Reference |
| This compound | IC50 (PAF-induced platelet aggregation in human platelet-rich plasma) | 0.68 µM | |
| This compound | pA2 (PAF-induced platelet aggregation in washed rabbit platelets) | 6.68 ± 0.08 | |
| Levocetirizine | PAF antagonist activity | Little to none reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Mast Cell Degranulation Assays
a) β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media and conditions.
-
Cell Stimulation:
-
Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
The cell suspension is added to a 96-well plate.
-
Cells are pre-incubated with varying concentrations of this compound, levocetirizine, or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
PAF is added to stimulate degranulation, and the plate is incubated for a further 30 minutes at 37°C.
-
The reaction is stopped by placing the plate on ice.
-
-
Quantification:
-
The plate is centrifuged to pellet the cells.
-
Aliquots of the supernatant are transferred to a new 96-well plate.
-
A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to each well.
-
The plate is incubated at 37°C for 1 hour.
-
A stop solution (e.g., sodium carbonate buffer) is added to develop the color.
-
The absorbance is read at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100) and a negative control (spontaneous release without PAF stimulation).
b) Histamine Release Assay
This assay measures the amount of histamine released from mast cells upon stimulation.
-
Cell Preparation and Stimulation: The protocol for cell preparation and stimulation is similar to the β-hexosaminidase assay.
-
Histamine Quantification:
-
After stimulation and centrifugation, the histamine-containing supernatant is collected.
-
The histamine concentration in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The amount of histamine released is calculated and expressed as a percentage of the total cellular histamine content (determined by lysing an equal number of cells).
In Vivo Nasal Challenge Study
This clinical study design evaluates the ability of the drugs to inhibit PAF-induced nasal symptoms in human subjects.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is typically employed.
-
Subjects: Healthy volunteers and patients with a history of seasonal allergic rhinitis (tested outside of the pollen season) are recruited.
-
Treatment: Subjects receive a course of treatment with this compound, levocetirizine, or placebo for a specified period (e.g., 5 days).
-
Nasal Challenge:
-
On the challenge day, baseline nasal symptoms and nasal patency (using acoustic rhinometry) are recorded.
-
A solution of PAF at a predetermined concentration is instilled into each nostril.
-
Nasal symptoms (nasal congestion, rhinorrhea, sneezing, and itching) are assessed at various time points post-challenge (e.g., 0, 30, 60, 90, 120, and 240 minutes) using a scoring system (e.g., a 0-3 Likert scale for each symptom, summed to a Total 4 Nasal Symptom Score - T4SS).
-
Nasal patency is measured using acoustic rhinometry at the same time points.
-
-
Data Analysis: The T4SS and changes in nasal volume are compared between the different treatment groups. The Area Under the Curve (AUC) for the T4SS over time is also calculated to assess the overall effect of the treatment.
Mandatory Visualization
Signaling Pathway: PAF-Induced Mast Cell Degranulation
Caption: PAF signaling cascade in mast cells leading to degranulation.
Experimental Workflow: In Vitro Mast Cell Degranulation Assay
Caption: Workflow for in vitro mast cell degranulation assays.
Logical Relationship: Dual Antagonism of this compound
Caption: Dual antagonistic action of this compound on H1 and PAF receptors.
Conclusion
The evidence presented in this guide clearly indicates that this compound possesses a distinct and clinically relevant advantage over levocetirizine in the context of PAF inhibition. Its dual antagonism of both histamine H1 and PAF receptors provides a broader mechanism of action that translates to superior efficacy in mitigating PAF-induced allergic and inflammatory responses. For researchers and drug development professionals investigating therapeutic strategies for allergic conditions where PAF is a key mediator, this compound represents a more comprehensive inhibitory agent than levocetirizine. Future research could further explore the clinical implications of this dual antagonism in various allergic and inflammatory disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 5. mdpi.com [mdpi.com]
A head-to-head in vitro comparison of rupatadine and fexofenadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of rupatadine and fexofenadine, two second-generation antihistamines. While both are effective antagonists of the histamine H1 receptor, this compound possesses a unique dual mechanism of action, also acting as a potent antagonist of the Platelet-Activating Factor (PAF) receptor. This comparison delves into their receptor binding affinities and their differential effects on key inflammatory pathways, supported by experimental data.
Pharmacodynamic Profile: A Comparative Overview
This compound distinguishes itself from fexofenadine and other antihistamines through its significant anti-PAF activity.[1][2] This dual antagonism of both H1 and PAF receptors endows this compound with a broader spectrum of anti-inflammatory properties.[3][4] In vitro studies consistently demonstrate that this compound is more effective than fexofenadine in inhibiting downstream inflammatory processes such as cytokine release and neutrophil chemotaxis.[5]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from various in vitro studies, offering a direct comparison of the two molecules' potencies.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Assay Type | Parameter | Value | Source |
| This compound | Histamine H1 | Radioligand Binding ([³H]pyrilamine) | Ki | 102 nM | |
| Radioligand Binding ([³H]pyrilamine) | IC₅₀ | 3.8 nM | |||
| PAF | Radioligand Binding ([³H]WEB-2086) | Ki(app) | 0.55 µM | ||
| Fexofenadine | Histamine H1 | Radioligand Binding ([³H]mepyramine) | - | Qualitatively lower affinity than this compound |
Note: Direct comparative Ki or IC₅₀ values for fexofenadine from the same studies were not available in the reviewed literature. However, one study noted that this compound is more effective than fexofenadine at displacing the radioligand [³H]mepyramine from the H1 binding site.
Table 2: Functional Antagonism and Anti-Inflammatory Activity
| Activity Assessed | Target/Cell Line | Compound | Parameter | Value | Source |
| PAF-Induced Platelet Aggregation | Human Platelet-Rich Plasma | This compound | IC₅₀ | 0.68 µM | |
| Washed Rabbit Platelets | This compound | IC₅₀ | 0.2 µM | ||
| Human/Rabbit Platelets | Fexofenadine | - | No significant anti-PAF effect | ||
| Inhibition of Neutrophil Chemotaxis | Human Neutrophils (PAF-induced) | This compound | - | More effective than Fexofenadine | |
| Inhibition of Cytokine Secretion | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | IC₅₀ (IL-6 & IL-8) | Lower than Fexofenadine | |
| Human Lung Macrophages | Fexofenadine | - | Inhibits histamine-induced IL-6 release | ||
| Inhibition of Mast Cell Degranulation | Human Mast Cell Line (LAD2) | This compound (10 µM) | % Inhibition (Histamine Release) | ~88% | |
| Human Mast Cell Line (LAD2) | This compound (10 µM) | % Inhibition (β-hexosaminidase) | Significant Inhibition |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
References
- 1. Review paper this compound: a novel second-generation antihistamine [termedia.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. dustri.com [dustri.com]
- 4. This compound Inhibits Proinflammatory Mediator Secretion from Human Mast Cells Triggered by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Rupatadine's Dual Action: A Comparative Guide to Mechanism of Action Validation Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, rigorously validating a drug's mechanism of action is a cornerstone of preclinical and clinical success. This guide provides a comparative analysis of methodologies for validating the mechanism of rupatadine, a second-generation antihistamine with a unique dual-antagonist profile. We will focus on the robust and precise approach of using knockout (KO) cell lines and compare it with other established techniques, supported by experimental data and detailed protocols.
This compound is recognized for its potent and selective antagonism of both the histamine H1 receptor (H1R) and the platelet-activating factor receptor (PAFR)[1][2]. This dual activity contributes to its efficacy in managing allergic rhinitis and urticaria[1]. Beyond receptor antagonism, this compound also exhibits anti-inflammatory properties by inhibiting mast cell degranulation and the release of inflammatory cytokines[3][4]. Validating these distinct mechanisms is crucial for understanding its full therapeutic potential and for the development of next-generation compounds.
The Power of Precision: Knockout Cell Lines in Drug Validation
Knockout cell lines, generated using technologies like CRISPR-Cas9, offer an unparalleled level of specificity in mechanistic studies. By completely ablating the expression of a target protein, researchers can definitively determine its role in a drug's effect. This "on-target" validation is critical to differentiate from potential off-target activities.
Comparative Analysis of Validation Methodologies
| Methodology | Principle | Advantages | Limitations | Relevance to this compound |
| Knockout (KO) Cell Lines | Genetic elimination of the target protein (e.g., H1R or PAFR). The effect of the drug is then assessed in these KO cells versus wild-type (WT) cells. | High specificity and definitive target validation. Reduces ambiguity of off-target effects. Provides a clean background for studying downstream signaling. | Time-consuming and technically demanding to generate stable KO lines. Potential for compensatory mechanisms to arise. | Ideal for unequivocally proving that this compound's antihistamine and anti-PAF effects are mediated directly through H1R and PAFR, respectively. |
| Biochemical Assays (e.g., Receptor Binding Assays) | Quantifies the direct interaction between the drug and its purified target protein. | Provides quantitative data on binding affinity (Ki) and potency (IC50). High-throughput screening compatible. | Does not provide information on functional consequences of binding (agonist vs. antagonist) in a cellular context. Can be influenced by in vitro conditions. | Useful for determining this compound's binding affinity to H1R and PAFR and comparing it to other antihistamines. |
| Pharmacological Inhibition (using selective antagonists) | Pre-treatment of cells with a known selective antagonist for the target receptor before administering the drug of interest. | Simpler and faster than generating KO cell lines. Can be used in a wider range of cell types and in vivo models. | The selectivity of the antagonist is crucial and can be a limiting factor. Potential for off-target effects of the antagonist itself. | Can be used to corroborate findings from KO studies by demonstrating that a known H1R or PAFR antagonist blocks the effects of this compound. |
| Proteomic Analysis | Large-scale study of protein expression and post-translational modifications in response to drug treatment. | Provides a global view of the cellular response to the drug, identifying potential novel targets and pathways. Can uncover unexpected mechanisms of action. | Can be complex to interpret the vast amount of data generated. Does not directly prove a causal link between a protein and the drug's primary effect. | Can be used to explore the broader anti-inflammatory effects of this compound beyond H1R and PAFR antagonism, such as its impact on cytokine signaling pathways. |
Validating this compound's Dual Antagonism with Knockout Cell Lines: A Hypothetical Study
To illustrate the power of knockout cell lines, we present a hypothetical experimental workflow and resulting data for validating this compound's mechanism of action.
Experimental Workflow
Experimental Protocols
1. Cell Culture and Knockout Cell Line Generation:
-
Wild-type (WT) Human Embryonic Kidney 293 (HEK293) cells (for receptor-specific signaling) and Human Mast Cell line-1 (HMC-1) (for inflammatory responses) are cultured under standard conditions.
-
H1R and PAFR knockout cell lines are generated from the parental WT lines using CRISPR-Cas9 technology. Gene knockout is confirmed by Sanger sequencing and Western blot analysis to ensure the absence of the target receptor protein.
2. Intracellular Calcium Mobilization Assay:
-
WT, H1R KO, and PAFR KO HEK293 cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for 30 minutes.
-
Intracellular calcium levels are measured using a fluorescence plate reader before and after stimulation with either histamine (10 µM) or Platelet-Activating Factor (PAF) (1 µM).
-
The change in fluorescence intensity is calculated to determine the percentage of inhibition of the agonist-induced calcium response.
3. Cytokine Release Assay:
-
WT, H1R KO, and PAFR KO HMC-1 cells are seeded in 24-well plates.
-
Cells are pre-treated with this compound (10 µM) or vehicle for 1 hour.
-
Cells are then stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or with specific agonists like histamine or PAF, for 24 hours.
-
Supernatants are collected, and the concentrations of inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Hypothetical Experimental Data
Table 1: Effect of this compound on Histamine-Induced Calcium Mobilization
| Cell Line | This compound Concentration (nM) | % Inhibition of Histamine Response |
| Wild-Type (WT) | 1 | 25.3 ± 3.1 |
| 10 | 68.9 ± 4.5 | |
| 100 | 95.2 ± 2.8 | |
| H1R Knockout (KO) | 1 | 0.5 ± 0.2 |
| 10 | 1.2 ± 0.5 | |
| 100 | 2.1 ± 0.8 | |
| PAFR Knockout (KO) | 1 | 23.8 ± 2.9 |
| 10 | 70.1 ± 5.1 | |
| 100 | 94.5 ± 3.2 |
Table 2: Effect of this compound on PAF-Induced Calcium Mobilization
| Cell Line | This compound Concentration (nM) | % Inhibition of PAF Response |
| Wild-Type (WT) | 10 | 15.7 ± 2.4 |
| 100 | 55.3 ± 6.2 | |
| 1000 | 92.8 ± 4.7 | |
| H1R Knockout (KO) | 10 | 14.9 ± 3.1 |
| 100 | 56.8 ± 5.8 | |
| 1000 | 91.5 ± 5.3 | |
| PAFR Knockout (KO) | 10 | 0.8 ± 0.3 |
| 100 | 1.5 ± 0.6 | |
| 1000 | 2.5 ± 1.1 |
Data Interpretation: The data clearly demonstrates that this compound's inhibition of histamine-induced calcium mobilization is completely abolished in H1R KO cells, confirming its action is mediated through the H1 receptor. Conversely, its inhibitory effect on PAF-induced calcium mobilization is lost in PAFR KO cells, validating its PAF receptor antagonism. The unaffected response in the reciprocal knockout line for each agonist further strengthens the specificity of this compound's dual action.
This compound's Target Receptor Signaling Pathways
To visualize the molecular cascades affected by this compound, the following diagrams illustrate the downstream signaling pathways of the H1 and PAF receptors.
Conclusion
The use of knockout cell lines provides an exceptionally clear and definitive method for validating the on-target mechanism of action of drugs like this compound. By demonstrating a complete loss of drug effect in the absence of the intended receptor, this approach offers a level of certainty that is challenging to achieve with other methods. While biochemical and other cellular assays provide valuable quantitative data and broader physiological context, the specificity afforded by knockout models is indispensable for robust drug development programs. For a compound with a dual-action profile like this compound, this methodology is paramount in dissecting its distinct pharmacological activities and confirming its intended molecular targets.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
A systematic review and meta-analysis of rupatadine's preclinical efficacy
A Comparative Preclinical Assessment of Rupatadine's Efficacy
This compound is a second-generation antihistamine distinguished by its dual mechanism of action: it is a potent antagonist of both the histamine H₁ receptor and the platelet-activating factor (PAF) receptor.[1][2][3] This unique pharmacological profile suggests a broader anti-inflammatory and anti-allergic capability compared to traditional antihistamines that solely target the H₁ receptor.[4] Preclinical studies in various in vitro and in vivo models have substantiated its efficacy, providing a foundation for its clinical use in allergic rhinitis and urticaria.
Dual Antagonist Activity: Histamine H₁ and PAF Receptors
This compound's efficacy stems from its ability to simultaneously block two key pathways in the allergic cascade. Histamine binding to the H₁ receptor triggers classic allergic symptoms like itching, vasodilation, and mucus production. Concurrently, platelet-activating factor (PAF) is a powerful phospholipid mediator that contributes to inflammation, platelet aggregation, and anaphylaxis. By antagonizing both receptors, this compound offers a more comprehensive approach to managing allergic responses.
In vitro studies have demonstrated this compound's high affinity for the H₁ receptor, comparable to or greater than other second-generation antihistamines like loratadine. Furthermore, its anti-PAF activity is significantly higher than that of antihistamines such as loratadine, cetirizine, and terfenadine in models of platelet aggregation.
dot
Caption: Dual mechanism of this compound action.
Comparative Efficacy in In Vitro Models
Quantitative data from preclinical in vitro assays highlight this compound's potency. It effectively inhibits the release of pro-inflammatory cytokines and mediators from human mast cells and basophils.
| Assay Type | Target/Mediator | This compound Potency | Comparator Potency | Reference |
| Receptor Binding | H₁ Receptor (guinea pig cerebellum) | Kᵢ = 0.10 µM | - | |
| PAF Receptor (rabbit platelets) | Kᵢ = 0.55 µM | - | ||
| Platelet Aggregation | PAF-induced (human platelet-rich plasma) | IC₅₀ = 0.68 µM | Loratadine, Cetirizine, Terfenadine: Significantly lower activity | |
| Cytokine Release | IL-6 & IL-8 (histamine-activated HUVECs) | Lower IC₅₀ | Desloratadine, Levocetirizine, Fexofenadine: Higher IC₅₀ values | |
| Mast Cell Degranulation | Histamine, IL-8, VEGF (LAD2 cells) | Inhibition up to 88% (at 50 µM) | - |
Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration; HUVECs: Human Umbilical Vein Endothelial Cells; LAD2: Human mast cell line.
Comparative Efficacy in In Vivo Animal Models
In vivo studies in animal models of allergic inflammation further confirm this compound's superior or equivalent efficacy compared to other antihistamines.
| Animal Model | Species | Key Outcome | This compound Result | Comparator Result | Reference |
| Bronchoconstriction | Guinea Pig | Inhibition of histamine-induced bronchoconstriction | ID₅₀ = 113 µg/kg i.v. | - | |
| Inhibition of PAF-induced bronchoconstriction | ID₅₀ = 9.6 µg/kg i.v. | - | |||
| Vascular Permeability | Dog | Inhibition of histamine & PAF-induced wheals | 42% & 34% inhibition at 26h (1 mg/kg p.o.) | - | |
| Neutrophil Chemotaxis | - | Inhibition of PAF-induced chemotaxis | More effective | Cetirizine, Fexofenadine, Loratadine, Mizolastine: Less effective | |
| Chronic Asthma Model | Mouse | Reduction in airway inflammation | Significant reduction in basement membrane and smooth muscle thickness (at 30 mg/kg) | Dexamethasone: Similar efficacy |
ID₅₀: Half-maximal inhibitory dose; i.v.: intravenous; p.o.: oral.
Experimental Protocols
Protocol 1: PAF Receptor Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from the PAF receptor on platelet membranes.
dot
Caption: Workflow for a PAF receptor binding assay.
Methodology:
-
Platelet Membrane Preparation: Platelets are isolated from rabbit blood and subjected to centrifugation and lysis to obtain purified cell membranes rich in PAF receptors.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF) and varying concentrations of the test compound (this compound or a comparator).
-
Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity retained on the filter, corresponding to the bound [³H]-PAF, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF is determined and expressed as the IC₅₀ value. The inhibitory constant (Kᵢ) can then be calculated to reflect the binding affinity of the compound for the PAF receptor.
Protocol 2: In Vitro Histamine Release Assay
This assay measures the ability of a compound to inhibit the allergen-induced release of histamine from mast cells or basophils.
Methodology:
-
Cell Culture: A human mast cell line (e.g., LAD2) or basophils from whole blood are cultured and sensitized with IgE.
-
Pre-incubation: The sensitized cells are pre-incubated for a defined period (e.g., 10 minutes to 24 hours) with various concentrations of this compound or a comparator drug.
-
Stimulation: The cells are then stimulated with an appropriate trigger, such as anti-IgE or another secretagogue (e.g., substance P), to induce degranulation and histamine release.
-
Sample Collection: After incubation, the cell suspension is centrifuged, and the supernatant, containing the released histamine, is collected.
-
Histamine Quantification: The concentration of histamine in the supernatant is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or an automated fluorometric method.
-
Data Analysis: The percentage of histamine release inhibition is calculated for each drug concentration by comparing it to the amount of histamine released from stimulated cells in the absence of the drug.
Protocol 3: Murine Model of Chronic Asthma
This in vivo model assesses the effect of a compound on airway inflammation and remodeling characteristic of chronic asthma.
Methodology:
-
Sensitization and Challenge: BALB/c mice are sensitized via intraperitoneal injections of ovalbumin (OVA), an allergen. Subsequently, they are repeatedly challenged with aerosolized OVA over several weeks to induce a chronic inflammatory state in the lungs.
-
Treatment: During the challenge phase, different groups of mice are treated daily with a vehicle (placebo), a positive control (e.g., dexamethasone), or varying doses of this compound administered orally.
-
Sacrifice and Tissue Collection: 24 hours after the final treatment and challenge, the animals are euthanized, and their lungs are collected for histopathological analysis.
-
Histopathological Evaluation: The lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome). A pathologist, blinded to the treatment groups, evaluates key parameters of airway remodeling, such as the thickness of the basement membrane, the subepithelial smooth muscle layer, and the epithelium, using light and electron microscopy.
-
Data Analysis: The quantitative histological measurements are statistically compared between the different treatment groups to determine the efficacy of this compound in mitigating chronic airway inflammation and remodeling.
References
- 1. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Update on this compound in the management of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rupatadine
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Rupatadine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for safe handling, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is crucial to prevent exposure. This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Recommended PPE for Handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with this compound dust or splashes which can cause irritation.[2][3] |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene) | To avoid skin contact, as this compound may be harmful upon skin absorption and can cause irritation.[1] |
| Body Protection | Impervious clothing, such as a disposable gown or a lab coat made of a non-absorbent material | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator or a self-contained breathing apparatus | Recommended when there is a risk of inhaling dust, especially during weighing or transfer operations, to prevent respiratory tract irritation. |
Facilities where this compound is stored or used should be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated ventilated space, is clean and uncluttered.
-
Confirm that the necessary PPE is available and in good condition.
-
Verify the location and functionality of the nearest eyewash station and safety shower.
-
-
Donning PPE:
-
Put on the lab coat or gown, ensuring it is fully fastened.
-
Wear safety goggles with side-shields.
-
Put on protective gloves. Inspect gloves for any tears or punctures before use.
-
If handling powders outside of a contained system, a suitable respirator should be worn.
-
-
Handling this compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
If transferring the substance, do so carefully to minimize the creation of airborne particles.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Clean the work surface using an appropriate method to decontaminate it.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Procedure:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, should be considered chemical waste.
-
Place these items in a designated, clearly labeled chemical waste container.
-
-
Container Management:
-
The chemical waste container should be kept closed when not in use.
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous material disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Accidental Release Measures
In the event of a spill, a prompt and safe response is critical.
Spill Response Workflow:
Detailed Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert others in the vicinity.
-
Assess the Situation: From a safe distance, assess the extent of the spill and the potential for airborne dust.
-
Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: Prevent the spread of the powder by carefully covering it with a suitable absorbent material if necessary.
-
Collect the Material: Carefully collect the spilled material and place it in a labeled chemical waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Dispose of Waste: All materials used for cleanup should be disposed of as chemical waste.
-
Report the Incident: Report the spill to the appropriate laboratory safety personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
